Deferasirox (Fe3+ chelate)
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQALTGEPFNCIY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FeN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856160 | |
| Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554435-83-5 | |
| Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Determining Deferasirox Efficacy: An In-depth Technical Guide to Core Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active iron chelator pivotal in the management of chronic iron overload, a condition often arising from repeated blood transfusions in patients with thalassemia, sickle cell disease, and myelodysplastic syndromes. Its primary mechanism of action involves the selective binding of trivalent iron, facilitating its excretion and thereby mitigating iron-induced organ toxicity. Beyond its well-established role in iron chelation, Deferasirox exhibits a range of biological activities, including the modulation of key signaling pathways and the reduction of oxidative stress, which contribute to its therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the core biochemical assays utilized to determine the efficacy of Deferasirox, offering detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their evaluation of this critical therapeutic agent.
I. Assays for Iron Chelation Efficacy
The primary measure of Deferasirox's efficacy is its ability to reduce the body's iron burden. Several key biochemical assays are employed to quantify systemic and cellular iron levels.
Serum Ferritin Immunoassay
Serum ferritin is a widely used biomarker for assessing total body iron stores. While it can be influenced by inflammation, monitoring its levels provides a valuable, non-invasive method for tracking the response to chelation therapy.
Data Presentation: Effect of Deferasirox on Iron Overload Markers
| Parameter | Baseline Value | Post-Deferasirox Value | Patient Population | Study Reference |
| Serum Ferritin (ng/mL) | 3356 (median) | Significant reduction observed after 1 year | Beta-thalassemia | --INVALID-LINK-- |
| 2000 (median) | 1650 (median) | Aplastic anemia, MDS, or AML | --INVALID-LINK-- | |
| 1440 (median) | 755.5 (median) | Allogeneic stem cell transplant recipients | --INVALID-LINK-- | |
| Liver Iron Concentration (LIC) (mg Fe/g dw) | 18.0 ± 9.1 (mean ± SD) | Reduction of 3.4 (mean) | Beta-thalassemia | --INVALID-LINK-- |
| 14.5 (median) | 4.6 (median) | Allogeneic stem cell transplant recipients | --INVALID-LINK-- | |
| Labile Plasma Iron (LPI) (µM) | 0.39 ± 0.43 (mean ± SD) | 0.11 ± 0.45 (mean ± SD) | Myelodysplastic syndromes | --INVALID-LINK-- |
| 0.24 (mean) | 0.03 (mean) | Aplastic anemia, MDS, or AML | --INVALID-LINK-- |
Experimental Protocol: Serum Ferritin ELISA
-
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Ferritin in the sample is captured by a monoclonal antibody immobilized on a microplate. A second, enzyme-conjugated monoclonal antibody binds to a different epitope on the captured ferritin. The amount of bound enzyme is proportional to the ferritin concentration.
-
Materials:
-
Ferritin ELISA kit (containing antibody-coated microplate, standards, controls, wash buffer, conjugate, substrate, and stop solution)
-
Patient serum samples
-
Microplate reader
-
-
Procedure:
-
Bring all reagents and samples to room temperature.
-
Pipette 20 µL of each standard, control, and patient serum sample into the appropriate wells of the microplate in duplicate.
-
Add 200 µL of the anti-ferritin-HRP conjugate working solution to each well.
-
Incubate the plate according to the kit manufacturer's instructions (typically 60 minutes at 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark (typically 15-20 minutes).
-
Add 100 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the ferritin concentration in the patient samples.
-
Non-Transferrin-Bound Iron (NTBI) Assay
NTBI represents a toxic, redox-active form of iron in the plasma that is not bound to transferrin. Its measurement is a direct indicator of iron overload pathology.
Experimental Protocol: NTBI Assay using Chelation and HPLC
-
Principle: NTBI in serum is chelated by nitrilotriacetic acid (NTA). The Fe-NTA complex is then separated from transferrin-bound iron by ultrafiltration and quantified by high-performance liquid chromatography (HPLC).
-
Materials:
-
Patient serum samples
-
Nitrilotriacetic acid (NTA) solution
-
Ultrafiltration devices (e.g., 10 kDa molecular weight cut-off)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acidified aqueous buffer)
-
Iron standards
-
-
Procedure:
-
To 900 µL of serum, add 100 µL of NTA solution (final concentration ~4-80 mM, requires optimization).
-
Incubate at room temperature for 30 minutes to allow for the formation of the Fe-NTA complex.
-
Centrifuge the mixture through an ultrafiltration device to separate the low molecular weight Fe-NTA complex from protein-bound iron.
-
Inject a defined volume of the ultrafiltrate onto the HPLC system.
-
Elute the Fe-NTA complex using an appropriate mobile phase and detect its absorbance at a specific wavelength (e.g., 500 nm after post-column derivatization if necessary).
-
Quantify the NTBI concentration by comparing the peak area to a standard curve generated with known concentrations of iron.
-
Labile Iron Pool (LIP) Assay
The LIP is a chelatable and redox-active pool of iron within cells, serving as a crossroads for cellular iron metabolism. Measuring the LIP provides insight into the intracellular efficacy of iron chelators.
Experimental Protocol: LIP Measurement using Calcein-AM
-
Principle: Calcein-AM is a cell-permeable, non-fluorescent probe. Once inside the cell, it is hydrolyzed by esterases to the fluorescent dye calcein. The fluorescence of calcein is quenched upon binding to intracellular labile iron. The addition of a strong, membrane-permeable iron chelator reverses this quenching, and the resulting increase in fluorescence is proportional to the LIP.
-
Materials:
-
Cell culture (e.g., leukemia cell lines or patient-derived cells)
-
Calcein-AM
-
A strong, membrane-permeable iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone - SIH)
-
Fluorescence microscope or plate reader with appropriate filters (excitation ~488 nm, emission ~518 nm)
-
-
Procedure:
-
Incubate the cells with 0.15 µM Calcein-AM for 10-15 minutes at 37°C.[1]
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the baseline fluorescence of the calcein-loaded cells.[1]
-
Add a strong, membrane-permeable iron chelator (e.g., 10 µM SIH) to the cells.[1]
-
Measure the fluorescence again after the addition of the strong chelator.
-
The difference in fluorescence intensity before and after the addition of the strong chelator is used to calculate the LIP.[1]
-
II. Assays for Cellular Pathway Modulation
Deferasirox's efficacy extends beyond simple iron removal, influencing key cellular signaling pathways involved in cell proliferation, survival, and inflammation.
mTOR Signaling Pathway
Deferasirox has been shown to repress the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer. A key downstream effector of mTOR is the S6 ribosomal protein, and its phosphorylation status is a reliable indicator of mTOR activity.[2][3][4]
Data Presentation: IC50 Values of Deferasirox in Leukemia Cell Lines
| Cell Line | IC50 (µM) | Study Reference |
| K562 | 17-50 | --INVALID-LINK-- |
| U937 | 17-50 | --INVALID-LINK-- |
| HL60 | 17-50 | --INVALID-LINK-- |
| SKM-1 | ~25 | --INVALID-LINK-- |
| THP-1 | ~25 | --INVALID-LINK-- |
Experimental Protocol: Western Blot for Phosphorylated S6 Ribosomal Protein
-
Principle: Western blotting is used to detect the levels of phosphorylated S6 ribosomal protein (p-S6) in cell lysates, providing a measure of mTOR pathway activation.
-
Materials:
-
Cell lysates from Deferasirox-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-S6 (Ser235/236)
-
Primary antibody against total S6 (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-p-S6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total S6 as a loading control.
-
Signaling Pathway Diagram: Deferasirox and the mTOR Pathway
Caption: Deferasirox upregulates REDD1, leading to inhibition of the mTORC1 pathway.
NF-κB Signaling Pathway
Deferasirox has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. This inhibitory effect may contribute to its therapeutic benefits in conditions like myelodysplastic syndromes.[1][5][6][7][8][9]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the transcription of the luciferase gene, and the resulting luminescence is measured as an indicator of NF-κB activity.
-
Materials:
-
HEK293T cells or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24-48 hours, pre-treat the cells with various concentrations of Deferasirox for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Signaling Pathway Diagram: Deferasirox and the NF-κB Pathway
Caption: Deferasirox inhibits the translocation of NF-κB to the nucleus.
III. Assays for Oxidative Stress
Iron overload is a major contributor to oxidative stress through the Fenton reaction. Deferasirox's ability to chelate iron and its intrinsic antioxidant properties help to alleviate this stress.
Data Presentation: Effect of Deferasirox on Oxidative Stress Markers
| Marker | Pre-Deferasirox | Post-Deferasirox | Patient Population | Study Reference |
| Malondialdehyde (MDA) | Significantly higher than controls | Significant decrease (P < 0.01) | Beta-thalassemia | --INVALID-LINK-- |
| Total Antioxidant Capacity (TAC) | Significantly lower than controls | Significant increase (P < 0.01) | Beta-thalassemia | --INVALID-LINK-- |
| Glutathione (GSH) | Significantly lower than controls | Significant increase (P < 0.01) | Beta-thalassemia | --INVALID-LINK-- |
| Reactive Oxygen Species (ROS) in Neutrophils | - | Significant inhibition of fMLP-induced ROS production by 50 µM Deferasirox (P < 0.0001) | In vitro (human neutrophils) | --INVALID-LINK-- |
Reactive Oxygen Species (ROS) Detection
The measurement of intracellular ROS is a direct way to assess the antioxidant efficacy of Deferasirox.
Experimental Protocol: ROS Measurement using DCFH-DA
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][5][10][11]
-
Materials:
-
Adherent cells cultured in a 24-well plate
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader (excitation ~485 nm, emission ~530 nm)
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.[2][5][10]
-
Treat the cells with Deferasirox at desired concentrations for the appropriate time.
-
Remove the treatment medium and wash the cells once with serum-free medium.[2][5][10]
-
Add 500 µL of a 10 µM DCFH-DA working solution (prepared fresh in pre-warmed serum-free medium) to each well.[2][5][10]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[2][5]
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.[2][5][10]
-
Experimental Workflow: ROS Detection using DCFH-DA
Caption: Workflow for measuring intracellular ROS levels using the DCFH-DA assay.
Conclusion
The biochemical assays outlined in this technical guide provide a robust framework for the comprehensive evaluation of Deferasirox's efficacy. From its primary iron-chelating activity to its influence on critical cellular signaling pathways and oxidative stress, these methods offer quantitative and mechanistic insights essential for preclinical research, clinical trial monitoring, and the ongoing development of iron chelation therapies. The detailed protocols and compiled data serve as a valuable resource for scientists dedicated to advancing the understanding and application of Deferasirox in treating iron overload and related pathologies.
References
- 1. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A direct method for quantification of non-transferrin-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron chelator deferasirox inhibits NF-κB activity in hepatoma cells and changes sorafenib-induced programmed cell deaths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deferasirox, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferasirox is a powerful NF-kappaB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-phase high-performance liquid chromatography of non-transferrin-bound iron and some hydroxypyridone and hydroxypyrone chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox's In Vitro Impact on Iron Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active iron chelator pivotal in the management of chronic iron overload.[1] Its mechanism of action extends beyond simple iron removal, intricately influencing cellular iron metabolism pathways. This technical guide provides an in-depth analysis of the in vitro effects of Deferasirox on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanism of Action
Deferasirox functions as a tridentate ligand, forming a stable 2:1 complex with ferric iron (Fe3+). This high-affinity binding effectively depletes the intracellular labile iron pool (LIP), a pool of chelatable and redox-active iron that is crucial for various cellular processes. The reduction in the LIP triggers a cascade of regulatory responses that collectively alter the cell's iron homeostasis.
Impact on Key Iron Metabolism Proteins
Deferasirox orchestrates a cellular response to iron depletion by modulating the expression of key proteins involved in iron uptake, storage, and export.
Transferrin Receptor 1 (TfR1)
Treatment with Deferasirox leads to an upregulation of Transferrin Receptor 1 (TfR1), the primary protein responsible for iron uptake into cells.[2][3] This is a compensatory response to the perceived intracellular iron deficiency.
Ferritin
Conversely, Deferasirox treatment results in a decrease in the expression of ferritin, the primary intracellular iron storage protein.[2] With reduced intracellular iron available, the cell downregulates the synthesis of ferritin to minimize iron sequestration.
Ferroportin
Deferasirox has been shown to decrease the expression of ferroportin, the only known cellular iron exporter.[3] This reduction in ferroportin further contributes to the intracellular retention of iron, although the overall effect of Deferasirox is iron depletion.
Table 1: Quantitative Effects of Deferasirox on Iron Metabolism Proteins
| Cell Line | Deferasirox Concentration | Treatment Duration | Target Protein | Change in Expression (Protein) | Change in Expression (mRNA) | Reference |
| HepG2 | 15 µM | 48 hours | Labile Iron Pool | Significant reduction | Not specified | [4] |
| K562 | 10 µM | Not specified | Phosphorylated S6 | Decreased | Not specified | [5] |
| K562 | 50 µM | Not specified | Phosphorylated S6 | Further decreased | Not specified | [5] |
| Gastric Cancer Cells | Not specified | 24 hours | TfR1 | Increased | Not specified | [3] |
| Gastric Cancer Cells | Not specified | 24 hours | Ferroportin | Decreased | Not specified | [3] |
| Cervical Cancer Cells | 50 µM | 48 hours | Ferritin | Not specified | Not specified | |
| Cervical Cancer Cells | 100 µM | 48 hours | Ferritin | Not specified | Not specified |
Influence on Cellular Signaling Pathways
The iron-depleting effects of Deferasirox reverberate through several critical signaling pathways, many of which are implicated in cell growth, proliferation, and survival.
mTOR Signaling Pathway
Deferasirox has been demonstrated to inhibit the mammalian target of rapamycin (mTOR) signaling pathway. In K562 myeloid leukemia cells, Deferasirox treatment leads to a dose-dependent decrease in the phosphorylation of mTOR and its downstream effectors, p70S6 kinase and the S6 ribosomal protein.[5] This inhibition of the mTOR pathway is a key mechanism behind the anti-proliferative effects of Deferasirox observed in various cancer cell lines.
Caption: Deferasirox-mediated inhibition of the mTOR signaling pathway.
Akt and MEK/ERK Signaling Pathways
In cervical cancer cells, Deferasirox has been shown to inhibit the activation of the Akt and MEK/ERK signaling pathways. These pathways are crucial for cell survival and proliferation, and their inhibition by Deferasirox likely contributes to its anti-cancer properties.
Caption: Inhibition of Akt and MEK/ERK pathways by Deferasirox.
Experimental Protocols
Cell Culture and Deferasirox Treatment
-
Cell Lines: HepG2 (human hepatoma) and K562 (human erythroleukemia) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Deferasirox Preparation: Deferasirox is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 10 µM, 15 µM, 50 µM).
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight before being treated with Deferasirox for the specified duration (e.g., 24 or 48 hours).
Western Blot Analysis
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., TfR1, ferritin, phospho-mTOR, phospho-Akt, phospho-ERK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for Western blot analysis.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., TFRC, FTH1, FTL, SLC40A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Measurement of Labile Iron Pool (LIP)
-
Principle: The LIP is measured using a fluorescent probe, such as calcein-acetoxymethyl ester (Calcein-AM). Calcein-AM is a membrane-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by binding to intracellular iron.
-
Procedure:
-
Cells are incubated with Calcein-AM.
-
The fluorescence is measured using a fluorometer or flow cytometer.
-
A strong iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone) is added to chelate the iron from calcein, resulting in an increase in fluorescence.
-
The difference in fluorescence before and after the addition of the strong chelator is proportional to the LIP.
-
Caspase Activity Assay
-
Principle: Apoptosis induction by Deferasirox can be quantified by measuring the activity of caspases, particularly caspase-3.
-
Procedure (Colorimetric):
-
Cell lysates are incubated with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.
-
-
Procedure (Fluorometric):
-
Cell lysates are incubated with a fluorometric caspase-3 substrate (e.g., DEVD-AFC).
-
Cleavage of the substrate releases a fluorescent molecule (AFC), which can be measured using a fluorometer.
-
Conclusion
Deferasirox exerts a profound and multifaceted influence on cellular iron metabolism in vitro. By depleting the labile iron pool, it triggers a coordinated cellular response that involves the modulation of key iron-related proteins and the inhibition of critical signaling pathways involved in cell growth and survival. The in-depth understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of iron chelation therapies and for exploring the potential of Deferasirox as an anti-neoplastic agent.
References
- 1. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Investigating Deferasirox in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), present a significant and growing global health challenge. A common pathological feature in these disorders is the dysregulation of metal homeostasis, particularly an accumulation of iron in the brain. Excess iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and protein aggregation, all of which contribute to neuronal cell death. Deferasirox, an orally active and well-characterized iron chelator, has emerged as a potential therapeutic agent for these conditions. This technical guide provides an in-depth overview of the investigation of Deferasirox in various neurodegenerative disease models, focusing on experimental protocols, quantitative data, and the underlying signaling pathways.
Deferasirox in Alzheimer's Disease Models
The accumulation of iron has been observed in the brains of Alzheimer's patients, where it co-localizes with amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Deferasirox has been investigated in transgenic mouse models of AD and tauopathy to assess its potential to mitigate these pathologies.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Deferasirox in Alzheimer's disease and tauopathy mouse models.
Table 1: Effect of Deferasirox on Hyperphosphorylated Tau (p-Tau) Levels in Tauopathy Mouse Models [2]
| Mouse Model | Treatment Group | Analyte | Method | Result (Arbitrary Units, Mean ± SD) | p-value |
| Tau/Tau (JNPL3) | Control | p-Tau (64 kD) | Western Blot | 24 ± 17 | 0.64 |
| Deferasirox | p-Tau (64 kD) | Western Blot | 18 ± 17 | ||
| Tau/APP | Control | p-Tau (64 kD) | Western Blot | 26 ± 12 | 0.03 |
| Deferasirox | p-Tau (64 kD) | Western Blot | 12 ± 14 |
Table 2: Effect of Deferasirox on Neurofibrillary Tangle (NFT) Area in Tauopathy Mouse Models [2]
| Mouse Model | Treatment Group | Analyzed Region | Method | NFT Area (%, Mean ± SD) | p-value |
| Tau/Tau (JNPL3) | Control | Medulla | Immunohistochemistry (AT8) | 5.4 ± 2.7 | 0.22 |
| Deferasirox | Medulla | Immunohistochemistry (AT8) | 4.0 ± 2.6 | ||
| Tau/APP | Control | Medulla | Immunohistochemistry (AT8) | 4.5 ± 2.6 | 0.57 |
| Deferasirox | Medulla | Immunohistochemistry (AT8) | 3.8 ± 3.4 |
Experimental Protocols
-
Animal Models:
-
Tg2576 (APP): Overexpresses mutant human amyloid precursor protein (APP).
-
JNPL3 (Tau/Tau): Overexpresses mutant human tau protein.
-
APP/Tau: Crossbreed of Tg2576 and JNPL3 mice.
-
-
Treatment:
-
Compound: Deferasirox (Exjade)
-
Dosage: 1.6 mg per mouse, administered orally in peanut butter.
-
Frequency: Thrice weekly.
-
Duration: From 8 to 14 months of age.
-
-
Tissue Preparation: Brains are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Sectioning: Coronal sections (5-10 µm) are cut using a microtome.
-
Antigen Retrieval: Sections are subjected to heat-induced epitope retrieval.
-
Blocking: Non-specific binding is blocked with a suitable blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a monoclonal antibody against phosphorylated tau (AT8, targeting Ser202 and Thr205) at a dilution of 1:500 overnight at 4°C.[1]
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied at a dilution of 1:2000.[1]
-
Detection: The signal is visualized using an avidin-biotin-peroxidase complex system (Vectastain) and 3,3'-diaminobenzidine (DAB) as the chromogen.[1]
-
Image Analysis: The percentage of the area occupied by NFTs is quantified using image analysis software (e.g., ImageJ).
-
Protein Extraction: A fraction enriched in paired helical filaments (PHF) is extracted from brain tissue.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: 50 µg of protein per lane is separated on a polyacrylamide gel.[3]
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated tau (e.g., anti-tau phospho S396) or total tau.[3]
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry and normalized to a loading control (e.g., γ-tubulin).[3]
Signaling Pathway
Deferasirox is believed to exert its neuroprotective effects in AD models primarily through its iron-chelating activity, which in turn reduces oxidative stress and modulates tau pathology.
Caption: Proposed mechanism of Deferasirox in Alzheimer's disease models.
Deferasirox in Parkinson's Disease Models
Similar to AD, iron accumulation is a hallmark of Parkinson's disease, particularly in the substantia nigra, leading to oxidative stress and the degeneration of dopaminergic neurons. Recent studies suggest a novel neuroprotective mechanism for Deferasirox involving the unfolded protein response (UPR) and the regulation of Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control.[4]
Data Presentation
Quantitative data on the direct effect of Deferasirox on the ATF4-Parkin pathway in PD models is an active area of research. The table below presents data on the cytoprotective effect of Deferasirox in a cellular model of PD.
Table 3: Cytoprotective Effect of Deferasirox in an in vitro Parkinson's Disease Model [4]
| Cell Line | Treatment | Challenge | Assay | Result (% Cell Viability, Mean ± SEM) | p-value |
| SH-SY5Y | Vehicle | - | Trypan Blue Exclusion | 100 ± 2.5 | - |
| Vehicle | Hydrogen Peroxide (1 mM) | Trypan Blue Exclusion | 55 ± 3.1 | < 0.001 vs Vehicle | |
| Deferasirox (10 µM) | Hydrogen Peroxide (1 mM) | Trypan Blue Exclusion | 85 ± 4.2 | < 0.001 vs H₂O₂ |
Experimental Protocols
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Treatment:
-
Compound: Deferasirox
-
Concentration: 10 µM
-
Duration: 24 hours
-
-
Neurotoxic Challenge: Hydrogen peroxide (1 mM) for 16 hours to induce oxidative stress.
-
Cell Culture: SH-SY5Y cells are seeded in multi-well plates.
-
Treatment: Cells are pre-treated with Deferasirox or vehicle for 24 hours, followed by co-incubation with hydrogen peroxide for 16 hours.
-
Cell Staining: Cells are harvested and stained with Trypan Blue solution.
-
Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells.
-
Protein Extraction: Total protein lysates are prepared from treated SH-SY5Y cells.
-
Protein Quantification: Protein concentration is determined.
-
SDS-PAGE and Transfer: As described in section 1.2.3.
-
Primary Antibody Incubation: Membranes are incubated with primary antibodies against ATF4 and Parkin.
-
Secondary Antibody Incubation and Detection: As described in section 1.2.3.
-
Quantification: Band intensities are quantified and normalized to a loading control (e.g., GAPDH).
Signaling Pathway
In PD models, Deferasirox is proposed to induce mild endoplasmic reticulum (ER) stress, leading to the activation of the PERK-ATF4 signaling pathway. ATF4, a transcription factor, then upregulates the expression of Parkin, which exerts a neuroprotective effect.
Caption: ATF4-Parkin signaling pathway activated by Deferasirox in PD models.
Deferasirox in Huntington's Disease Models
Research on the therapeutic potential of Deferasirox in Huntington's disease (HD) models is currently limited. Iron dyshomeostasis has been implicated in the pathogenesis of HD, suggesting that iron chelation could be a viable therapeutic strategy. However, to date, there is a lack of published studies with detailed experimental protocols and quantitative data specifically investigating Deferasirox in established in vitro or in vivo models of HD, such as those utilizing 3-nitropropionic acid (3-NP) or transgenic models expressing mutant huntingtin (mHTT). Further research is warranted to explore the efficacy of Deferasirox in this context.
Experimental Workflow Overview
The following diagram illustrates a general experimental workflow for investigating the effects of Deferasirox in a neurodegenerative disease mouse model.
Caption: General experimental workflow for in vivo studies of Deferasirox.
Conclusion
Deferasirox shows promise as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's and Parkinson's diseases. Its ability to chelate iron and modulate key signaling pathways related to oxidative stress and protein quality control provides a strong rationale for its further investigation. This technical guide provides a foundation for researchers and drug development professionals to design and execute robust preclinical studies to further elucidate the therapeutic potential of Deferasirox in the context of neurodegeneration. Future studies should focus on expanding the investigation into Huntington's disease models and further delineating the downstream effects of the ATF4-Parkin pathway activation.
References
- 1. Immunohistochemistry [bio-protocol.org]
- 2. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATF4-activated parkin induction contributes to deferasirox-mediated cytoprotection in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox in Cancer Cell Line Viability and Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and key findings related to the study of Deferasirox, an oral iron chelator, in the context of cancer cell line viability and proliferation. This document summarizes quantitative data, details experimental protocols, and visualizes the complex signaling pathways involved in Deferasirox's mechanism of action.
Quantitative Data Summary
The anti-proliferative activity of Deferasirox has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy. The following tables summarize the reported IC50 values for Deferasirox in various cancer cell lines.
Table 1: IC50 Values of Deferasirox in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myeloid Leukemia | 17-50 | [1] |
| U937 | Myeloid Leukemia | 17-50 | [1] |
| HL60 | Myeloid Leukemia | 17-50 | [1] |
| Jeko-1 | Mantle Cell Lymphoma | 8.07 ± 1.08 | |
| REC-1 | Mantle Cell Lymphoma | 1.8 ± 1.03 | |
| Z138 | Mantle Cell Lymphoma | 1.52 ± 1.54 |
Table 2: IC50 Values of Deferasirox in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| AGS | Gastric Cancer | < 10 | [2] |
| DMS-53 | Lung Carcinoma | Not specified, similar to DFO | [3] |
| SK-N-MC | Neuroepithelioma | Not specified, similar to DFO | [3] |
| SAS | Oral Squamous Carcinoma | 21 | [4] |
| A549 | Lung Cancer | Not specified | [5] |
| HCT116 | Colon Cancer | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of Deferasirox on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Deferasirox (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[6]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of Deferasirox in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the Deferasirox-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines treated with Deferasirox
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)[10]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[10]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).[11][12]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[13]
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Gate the cell population to exclude doublets and debris. The data is typically displayed as a histogram, showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI.
Materials:
-
Cancer cell lines treated with Deferasirox
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[14]
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells.[15]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[16]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular pathways affected by Deferasirox.
Materials:
-
Cancer cell lysates from Deferasirox-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[18]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-mTOR, NDRG1, cleaved caspase-3, p21, cyclin D1)[1][2][3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with Deferasirox.[20]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Deferasirox
-
6-well or 10 cm plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)[21]
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.[22]
-
Drug Treatment: Treat the cells with various concentrations of Deferasirox for a specified period.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form.[21]
-
Fixation and Staining: Wash the colonies with PBS. Fix the colonies with a solution like methanol or 4% paraformaldehyde. Stain the colonies with crystal violet solution for 10-30 minutes.[21][22]
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of Deferasirox are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: Key signaling pathways modulated by Deferasirox in cancer cells.
Caption: General experimental workflow for studying Deferasirox's effects.
Conclusion
Deferasirox demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its mechanism of action is multifactorial, primarily stemming from its ability to chelate intracellular iron, leading to the modulation of critical signaling pathways such as mTOR and NF-κB, induction of cell cycle arrest, and promotion of apoptosis. The upregulation of tumor suppressor genes like NDRG1 and p53 also plays a crucial role. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of Deferasirox in oncology. This comprehensive understanding is vital for the continued development of iron chelation therapy as a viable anti-cancer strategy.
References
- 1. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. static.igem.org [static.igem.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Cancer Research - TekTalk Newsletter [agilent.com]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ossila.com [ossila.com]
The role of Deferasirox in mitigating oxidative stress in vitro
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Deferasirox, an orally active iron chelator, is primarily recognized for its clinical application in managing chronic iron overload. However, a growing body of in vitro research has illuminated its significant role in mitigating oxidative stress, a pathological process implicated in a myriad of diseases. This technical guide provides a comprehensive overview of the mechanisms by which Deferasirox modulates oxidative stress at the cellular and molecular level, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of Deferasirox's antioxidant properties and its potential for broader therapeutic applications.
Quantitative Assessment of Deferasirox's Antioxidant Efficacy
The antioxidant capacity of Deferasirox has been quantified in various in vitro models, demonstrating its ability to directly scavenge reactive oxygen species (ROS) and inhibit oxidative damage. The following tables summarize the key quantitative findings from multiple studies.
Table 1: Inhibition of Chemically-Induced Oxidation
| Experimental Model | Oxidative Stressor | Deferasirox Concentration | Endpoint Measured | Quantitative Effect | Citation |
| Ascorbic Acid Oxidation | Iron (Fe³⁺) | 0.05 - 0.1 mM | Rate of Ascorbic Acid Oxidation | Reduced reaction rate by ~100 times | [1][2][3][4][5] |
| Linoleic Acid Peroxidation | Iron (FeSO₄) and H₂O₂ | 2 mM | Rate of Linoleic Acid Peroxidation | Inhibited by ~6 times | [2] |
| Linoleic Acid Peroxidation | Copper (Cu²⁺) | Not specified | Rate of Linoleic Acid Peroxidation | Inhibited by ~3 times | [2] |
Table 2: Modulation of Cellular Oxidative Stress
| Cell Type | Oxidative Stress Inducer | Deferasirox Concentration | Endpoint Measured | Quantitative Effect | Citation |
| Human Neutrophils | fMLP | 50 µM | ROS Production | Significant inhibition (P < 0.0001) | [6] |
| Human Neutrophils | PMA | 50 µM | ROS Production | Tended to inhibit | [6] |
| Acute Lymphoblastic Leukemia (ALL) Cells (Sup-B15) | Endogenous | 100 nM | Intracellular ROS Levels | Significant increase over 8 hours | [1][7] |
| Acute Lymphoblastic Leukemia (ALL) Cells (Molt-4) | Endogenous | 100 nM | Intracellular ROS Levels | Significant increase over 8 hours | [1][7] |
| HT29 and MDA-MB-231 cells | Iron | Not specified | Intracellular ROS | Significantly decreased | [8] |
Core Mechanisms of Action: Signaling Pathways
Deferasirox's influence on oxidative stress is not limited to direct ROS scavenging. It actively modulates key signaling pathways that regulate the cellular antioxidant response and programmed cell death.
The Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of antioxidant and cytoprotective genes.
In some cellular contexts, such as in acute lymphoblastic leukemia (ALL) cells, Deferasirox has been shown to increase ROS levels, which in turn leads to the activation and nuclear translocation of Nrf2.[1][7][9] This is followed by the upregulation of downstream target genes, including heme oxygenase-1 (HO-1). Interestingly, in this specific cancer cell model, the sustained activation of Nrf2 by Deferasirox is linked to the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][7][9]
Caption: Deferasirox-induced Nrf2 signaling pathway.
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deferasirox, by chelating iron, might be expected to inhibit ferroptosis. However, in certain cancer cells, Deferasirox has been shown to induce ferroptosis.[1][7][9][10][11] This paradoxical effect is thought to be mediated by a complex interplay of iron deprivation and the induction of oxidative stress, leading to the depletion of glutathione and the accumulation of toxic lipid peroxides. The activation of the Nrf2 pathway appears to be a key event in Deferasirox-induced ferroptosis in these specific contexts.
Caption: Simplified overview of Deferasirox-induced ferroptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the impact of Deferasirox on oxidative stress.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes a common method for quantifying intracellular ROS levels in adherent cells treated with Deferasirox.
Materials:
-
Adherent cells of interest
-
Deferasirox (stock solution prepared in a suitable solvent, e.g., DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Deferasirox Treatment: Treat the cells with the desired concentrations of Deferasirox for the specified duration. Include a vehicle control (e.g., DMSO) and a positive control for ROS induction if necessary.
-
DCFH-DA Loading:
-
Prepare a fresh working solution of DCFH-DA (e.g., 5-50 µM) in pre-warmed, serum-free medium. Protect the solution from light.[12]
-
Remove the culture medium containing Deferasirox and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12]
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS or phenol red-free medium to the wells.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[12] Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to that of the vehicle control to determine the fold change in ROS production.
Caption: Experimental workflow for DCFH-DA ROS assay.
Linoleic Acid Peroxidation Assay
This assay provides a model system to evaluate the ability of Deferasirox to inhibit lipid peroxidation.
Materials:
-
Linoleic acid
-
Deferasirox
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer or NMR spectrometer
Procedure (Conceptual Outline based on cited literature):
-
Preparation of Reaction Mixture: Prepare a buffered solution containing linoleic acid micelles.[2]
-
Initiation of Peroxidation: Induce lipid peroxidation by adding FeSO₄ and H₂O₂ to the linoleic acid solution.[2]
-
Treatment: In parallel experiments, add Deferasirox at the desired concentration to the reaction mixture before or concurrently with the pro-oxidants.
-
Monitoring Peroxidation:
-
Spectrophotometry: Monitor the formation of conjugated dienes, a product of lipid peroxidation, by measuring the absorbance at a specific wavelength (e.g., 234 nm) over time.
-
NMR Spectroscopy: Monitor the decrease in the signal intensity of specific protons of linoleic acid that are consumed during peroxidation over time.[2]
-
-
Data Analysis: Compare the rate of lipid peroxidation in the presence and absence of Deferasirox to determine its inhibitory effect.
Western Blot Analysis of Nrf2 Activation
This protocol is used to assess the effect of Deferasirox on the expression and activation of proteins in the Nrf2 signaling pathway.
Materials:
-
Cell lysates from Deferasirox-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-phospho-Nrf2, anti-KEAP1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
The in vitro evidence strongly supports the role of Deferasirox as a multifaceted modulator of oxidative stress. Its ability to chelate iron, directly inhibit oxidative reactions, and influence critical cellular signaling pathways like the Nrf2 and ferroptosis pathways, underscores its potential beyond iron chelation therapy. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the antioxidant properties of Deferasirox and its derivatives. A deeper understanding of these mechanisms will be pivotal for exploring its therapeutic utility in a broader range of oxidative stress-related pathologies.
References
- 1. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-chelating agent, deferasirox, inhibits neutrophil activation and extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Uptake and Intracellular Localization of Deferasirox
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the mechanisms governing the entry of the oral iron chelator Deferasirox (DFX) into cells and its subsequent distribution within intracellular compartments. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and workflows.
Cellular Uptake Mechanisms
Deferasirox is a highly lipophilic, orally active, tridentate iron chelator.[1][2] Its physicochemical properties are central to its ability to traverse cellular membranes. The primary mechanism for Deferasirox uptake is believed to be passive diffusion across the lipid bilayer, a process favored by its high lipophilicity.[3] This characteristic allows it to be readily absorbed by cells.[3] Studies using human intestinal Caco-2 cell lines have demonstrated that Deferasirox is highly permeable.[4]
While passive diffusion is the main route of entry, the specific transport kinetics can vary between cell types. For instance, in the human hepatoma cell line HepaRG, the uptake of Deferasirox (ICL670) was observed to be greater than that of another oral iron chelator, deferiprone (CP20).[3][5] The efficiency of cellular uptake is a critical determinant of its ability to access and chelate intracellular iron pools.
Intracellular Localization
Once inside the cell, Deferasirox does not distribute uniformly. Its localization is influenced by the properties of both the drug and the various subcellular organelles. The primary sites of action and accumulation appear to be the mitochondria and lysosomes, organelles that are central to iron metabolism and cellular homeostasis.
Mitochondrial Localization and Effects
Mitochondria are crucial for heme and iron-sulfur [Fe-S] cluster synthesis, making them a key target for iron chelators.[6] Deferasirox has been shown to induce significant mitochondrial stress.[7] Studies have demonstrated that DFX causes dramatic swelling of mitochondria. This effect is attributed to an increase in the permeability of the inner mitochondrial membrane (IMM) to protons, leading to partial uncoupling without causing depolarization or opening of the mitochondrial permeability transition pore.[8]
Further evidence of its mitochondrial impact includes the induction of Bax translocation to the mitochondria, where it colocalizes with the outer membrane receptor TOM22, suggesting the initiation of the intrinsic apoptotic pathway.[7] The release of cytochrome c from mitochondria into the cytosol has also been observed following Deferasirox treatment.[7] To enhance its anti-cancer efficacy, a mitochondrially targeted version of Deferasirox (mitoDFX) has been synthesized, which shows potent induction of cell death in cancer cells at nanomolar concentrations.[6]
Lysosomal Localization
Lysosomes are acidic organelles that play a vital role in cellular degradation and iron recycling. Strategic derivatization of Deferasirox has been explored to enhance its therapeutic activity by targeting it to specific organelles. A fluorescent derivative of Deferasirox (compound 8) was shown to preferentially localize within the lysosomes of A549 lung cancer cells, as confirmed by colocalization with Lysotracker® Red.[9][10] This targeted lysosomal accumulation was associated with enhanced antiproliferative activity, suggesting that the cytotoxicity of this derivative is, at least in part, due to its specific intracellular localization.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the cellular effects and pharmacokinetics of Deferasirox from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Deferasirox in Various Cell Lines
| Cell Line Type | Cell Line Name | IC50 (50% Inhibitory Concentration) | Reference |
| Mantle Cell Lymphoma | Jeko-1 | 8.07 ± 1.08 µM | [11] |
| Mantle Cell Lymphoma | REC-1 | 1.8 ± 1.03 µM | [11] |
| Mantle Cell Lymphoma | Z138 | 1.52 ± 1.54 µM | [11] |
| Myeloid Leukemia | K562 | 46.33 µM | [12] |
| Myeloid Leukemia | U937 | 16.91 µM | [12] |
| Myeloid Leukemia | HL-60 | 50 µM | [12] |
| Acute Myeloid Leukemia | Patient Samples | 87.63 to 172.2 µM | [12] |
Table 2: Pharmacokinetic Parameters of Deferasirox Formulations
| Formulation | Mean Dose (mg/kg) | Mean Cmax (μMol/L) | Mean AUC (μMol/L*h) | Reference |
| Dispersible Tablets (DT) | 26.1 ± 6.9 | 71.0 ± 35.2 | 855.0 ± 499 | [13] |
| Film-Coated Tablets (FCT) | 15.5 ± 5.2 | 101.5 ± 40.3 | 1301.3 ± 658 | [13] |
Cmax: Maximum plasma concentration; AUC: Area Under the Curve.
Key Signaling Pathways and Experimental Workflows
The intracellular activity of Deferasirox triggers a cascade of signaling events, primarily leading to cell cycle arrest, apoptosis, and ferroptosis.
Deferasirox-Induced Signaling Pathways
Deferasirox exerts its cytotoxic effects through multiple molecular mechanisms. In various cancer cells, it induces apoptosis via both intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS) and depletion of intracellular iron pools.[14][15]
References
- 1. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effects of deferasirox and deferiprone on cellular iron load in the human hepatoma cell line HepaRG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. ashpublications.org [ashpublications.org]
- 12. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Deferasirox: A Technical Guide for Researchers
An in-depth exploration of the iron chelator's role in mitigating oxidative stress in biological systems, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Deferasirox, a tridentate oral iron chelator, is a cornerstone in the management of chronic iron overload resulting from blood transfusions in patients with conditions such as thalassemia and myelodysplastic syndromes.[1] Beyond its established role in iron homeostasis, a growing body of evidence highlights the significant antioxidant properties of Deferasirox, positioning it as a molecule of interest in research fields centered on oxidative stress-related pathologies.[2] This technical guide provides a comprehensive overview of the antioxidant activities of Deferasirox, intended for researchers, scientists, and drug development professionals. We delve into its mechanisms of action, present key quantitative data, offer detailed experimental protocols for its study, and visualize the intricate signaling pathways it modulates.
Mechanisms of Antioxidant Action
Deferasirox employs a multi-faceted approach to combat oxidative stress, extending beyond simple iron removal.
Primary Mechanism: Iron Chelation
The principal antioxidant activity of Deferasirox stems from its high affinity for ferric iron (Fe³⁺).[3] By sequestering excess labile iron, Deferasirox prevents its participation in the Fenton and Haber-Weiss reactions, which are notorious for generating highly reactive and damaging hydroxyl radicals (•OH).[4][5] This direct chelation of catalytic iron is a fundamental upstream mechanism for reducing the cellular burden of reactive oxygen species (ROS).
Secondary Mechanisms
Beyond iron chelation, Deferasirox exhibits other protective antioxidant effects:
-
Direct ROS Scavenging: Studies have demonstrated that Deferasirox can directly scavenge ROS, contributing to a reduction in oxidative damage.[1]
-
Inhibition of Neutrophil ROS Production: Deferasirox has been shown to significantly inhibit ROS production by neutrophils, a key cellular source of oxidative bursts in inflammatory responses.[4][5][6]
-
Modulation of Cellular Signaling Pathways: Deferasirox influences key signaling pathways involved in the cellular response to oxidative stress, including the Nrf2 and NF-κB pathways.[2][4]
Quantitative Data on Antioxidant Effects
The antioxidant efficacy of Deferasirox has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
| In Vitro Model | Effect of Deferasirox | Reference |
| Ascorbic Acid Oxidation (with Iron) | ~100-fold reduction in the rate of oxidation | [3] |
| Linoleic Acid Peroxidation | Inhibition of peroxidation by 3 to 6 times | [7] |
| fMLP-induced Neutrophil ROS Production | Significant inhibition at 50 µM (P < 0.0001) | [6][8] |
| Mantle Cell Lymphoma Cell Lines (HBL-2, Granta-519, Jeko-1) | IC50 values of 7.99 ± 2.46 µM, 8.93 ± 2.25 µM, and 31.86 ± 7.26 µM, respectively | [3] |
| Acute Lymphoblastic Leukaemia (ALL) Cell Lines | Optimal concentration for inducing cell death: 100 nM | [9] |
| In Vivo/Clinical Study | Parameter Measured | Effect of Deferasirox Treatment | Reference |
| Patients with Transfusion Dependency | Derivatives of Reactive Oxygen Metabolites (dROMs) | Significant reduction from 409 ± 127 Carr U to 309 ± 65 Carr U (P = 0.031) | [6] |
| Serum Ferritin | Reduction from 3,706 ± 2,558 ng/mL to 2,443 ± 1,488 ng/mL (P = 0.068) | [6] | |
| Hemodialysis Patients | Thiobarbituric Acid Reactive Substances (TBARS) | Significant reduction (P < 0.01) | [10] |
| Myelodysplastic Syndrome Patients | Bone Marrow Protein Carbonylation | Lower levels in treated patients compared to untreated | [11] |
| β-thalassemia Patients | Serum Ferritin | Significant decrease over 6 months (P = 0.001) | [12] |
| Sickle Cell Disease Patients (≥ 4 years treatment) | Serum Ferritin | Significant decrease of -591 μg/L (P = 0.027) | [13] |
Signaling Pathway Modulation
Deferasirox's influence on cellular signaling provides a deeper understanding of its antioxidant and cytoprotective effects.
The Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. In certain contexts, such as in acute lymphoblastic leukaemia (ALL) cells, Deferasirox treatment has been shown to increase ROS production, leading to the activation of Nrf2.[4][9] This, in turn, can induce a unique form of iron-dependent cell death known as ferroptosis.[9]
The NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Deferasirox has been identified as a potent inhibitor of NF-κB activity, a property not consistently observed with other iron chelators.[6] This inhibition appears to be independent of its iron-chelating and ROS-scavenging activities.[14] In some cellular contexts, the modulation of NF-κB by Deferasirox is linked to its effects on mitochondrial ROS.[15]
Detailed Experimental Protocols
This section provides standardized protocols for key assays used to evaluate the antioxidant properties of Deferasirox.
Measurement of Lipid Peroxidation (TBARS Assay)
This protocol is adapted from established methods for quantifying malondialdehyde (MDA), a major product of lipid peroxidation.[16][17][18]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Thiobarbituric acid (TBA), 0.67% (w/v)
-
Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane for standards
-
Sample (plasma, tissue homogenate, or cell lysate)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
For plasma/serum: Use directly.
-
For tissue/cells: Homogenize in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice. Centrifuge at 1,600-3,000 x g for 10 minutes at 4°C to pellet debris. Use the supernatant.
-
-
Protein Precipitation: To 100 µL of sample or standard, add 200 µL of ice-cold 10% TCA. Vortex and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Reaction: Transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% TBA.
-
Incubation: Incubate in a boiling water bath (95-100°C) for 10-60 minutes.
-
Cooling: Cool the samples to room temperature.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to the MDA standard curve.
Measurement of Protein Carbonylation (DNPH Assay)
This spectrophotometric assay is a widely used method for detecting oxidative damage to proteins.[1][2][19][20]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH), 10 mM in 2.5 M HCl
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Ethanol/Ethyl acetate (1:1, v/v) wash solution
-
Guanidine hydrochloride, 6 M (for protein solubilization)
-
Protein sample (cell lysate, tissue homogenate)
-
Spectrophotometer
Procedure:
-
Derivatization: To 250 µL of protein sample (1-10 mg/mL), add 1.0 mL of DNPH solution. For each sample, prepare a blank by adding 1.0 mL of 2.5 M HCl without DNPH. Incubate for 45-60 minutes at room temperature in the dark, with occasional mixing.
-
Protein Precipitation: Add 1.25 mL of 20% TCA to each tube. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant. Wash the protein pellet 3-5 times with 1 mL of ethanol/ethyl acetate solution to remove free DNPH. Vortex thoroughly during each wash and re-pellet by centrifugation.
-
Solubilization: After the final wash, dissolve the protein pellet in 250 µL of 6 M guanidine hydrochloride.
-
Measurement: Measure the absorbance of the protein-hydrazone product at 370-375 nm against the sample blank.
-
Quantification: Calculate the protein carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
Measurement of Intracellular ROS (DCFDA Assay)
This flow cytometry-based assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to quantify intracellular ROS levels.[5][21][22][23][24]
Materials:
-
H₂DCFDA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Cell culture medium
-
Cells in suspension
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed cell culture medium or PBS.
-
Loading with H₂DCFDA: Add H₂DCFDA stock solution to the cell suspension to a final concentration of 10-50 µM (this may need to be optimized for the specific cell type).
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.
-
Washing: Centrifuge the cells at ~200 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspension: Resuspend the cells in fresh, pre-warmed PBS.
-
Treatment: At this stage, cells can be treated with Deferasirox and/or a positive control for ROS induction (e.g., H₂O₂).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using a 488 nm laser for excitation and detecting the fluorescence emission at ~535 nm (typically in the FITC channel).
-
Data Analysis: Quantify ROS levels by measuring the mean fluorescence intensity (MFI) of the cell population.
Conclusion
Deferasirox exhibits robust antioxidant properties that are clinically and experimentally demonstrable. Its primary mechanism of iron chelation is complemented by direct ROS scavenging, inhibition of enzymatic ROS production, and modulation of critical cellular signaling pathways like Nrf2 and NF-κB. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to investigate and harness the antioxidant potential of Deferasirox in various biological systems. Further exploration of these properties may unveil new therapeutic applications for this well-established drug in the context of diseases with an underlying oxidative stress etiology.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency | Saigo | Journal of Clinical Medicine Research [jocmr.org]
- 9. researchgate.net [researchgate.net]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. Novel DNPH-based method for determination of protein carbonylation in muscle and meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Effects of Deferasirox (Nanojade®) and Deferoxamine (Desferal®) on Serum Ferritin Level Changes in Major Beta-Thalassemia Patients: A Randomized Clinical Trial [jpp.mums.ac.ir]
- 13. Long-term safety and efficacy of deferasirox (Exjade) for up to 5 years in transfusional iron-overloaded patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deferasirox is a powerful NF-kappaB inhibitor inmyelodysplastic cells and in leukemia cell lines acting independently from celliron deprivation by chelation and reactive oxygen species scavenging [iris.unito.it]
- 15. Deferasirox, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 17. mmpc.org [mmpc.org]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 22. ROS measurement through DCF flow cytometry [bio-protocol.org]
- 23. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cosmobiousa.com [cosmobiousa.com]
Deferasirox's Interaction with Transferrin and Non-Transferrin Bound Iron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the interaction of deferasirox with both transferrin-bound iron (TBI) and non-transferrin-bound iron (NTBI). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and iron chelation therapy.
Introduction to Deferasirox and Iron Overload
Chronic iron overload, a consequence of regular blood transfusions in patients with conditions like β-thalassemia and myelodysplastic syndrome, leads to the accumulation of toxic iron species in the body.[1][2] Under normal physiological conditions, iron is safely transported in the blood bound to transferrin. However, in iron-overloaded states, the iron-binding capacity of transferrin becomes saturated, leading to the appearance of non-transferrin-bound iron (NTBI).[1] NTBI is a heterogeneous and potentially toxic form of iron that can be readily taken up by various organs, leading to cellular damage through the generation of reactive oxygen species.[1]
Deferasirox is an orally active, tridentate iron chelator that plays a crucial role in the management of chronic iron overload.[3][4] It selectively binds to ferric iron (Fe³⁺) with high affinity, forming a stable complex that is subsequently excreted from the body, primarily through the feces.[3][4] This guide delves into the specifics of how deferasirox interacts with different forms of iron in the body.
Interaction with Non-Transferrin-Bound Iron (NTBI)
Deferasirox's primary mechanism of action involves the chelation of NTBI in the plasma and the labile iron pool within cells.[5] NTBI is not a single entity but comprises various iron species, including iron citrate and iron loosely bound to albumin.
Chelation of Labile Plasma Iron (LPI)
A particularly reactive component of NTBI is labile plasma iron (LPI), which is redox-active and readily enters cells.[6] Clinical studies have demonstrated that deferasirox effectively and rapidly reduces LPI levels. A single dose can significantly decrease LPI within hours, and with once-daily dosing, sustained suppression of LPI is achieved, offering 24-hour protection against this toxic iron species.[6]
Interaction with Transferrin-Bound Iron (TBI)
Deferasirox does not directly remove iron from transferrin.[3] Transferrin binds iron with very high affinity, and deferasirox is unable to compete effectively for this tightly bound iron at therapeutic concentrations.[3] The clinical impact of deferasirox on TBI is therefore indirect. By chelating NTBI, deferasirox reduces the overall plasma iron concentration, which in turn can influence the saturation of transferrin. Clinical trial data has shown that long-term treatment with deferasirox can lead to a decrease in transferrin saturation.[7]
Quantitative Data on Deferasirox-Iron Interaction
The following tables summarize the available quantitative data regarding the interaction of deferasirox with iron.
| Parameter | Value | Species | Comments | Reference |
| Binding Stoichiometry | 2:1 | Deferasirox:Fe(III) | Two molecules of deferasirox bind to one ferric iron ion. | [4] |
| Dissociation Rate Constant (k_d) | (2.7 ± 0.3) × 10⁻⁴ s⁻¹ | Fe(III)-Deferasirox complex | Determined at 298 K, pH 7.4. This corresponds to a half-life of approximately 43.3 minutes for the complex. | [5] |
| High Affinity for Fe(III) | Qualitatively High | Deferasirox and Fe(III) | Deferasirox is highly selective for ferric iron.[4] | [4] |
| Clinical Parameter | Effect of Deferasirox | Patient Population | Notes | Reference |
| Transferrin Saturation | Mean decrease of 2.1% to 14.4% | Hereditary Hemochromatosis | Decrease observed over a 48-week period with doses ranging from 5 to 15 mg/kg/day. | [7] |
| Labile Plasma Iron (LPI) | Significant reduction to normal levels | β-thalassemia | Baseline LPI of 0.98 ± 0.82 µmol/L decreased to 0.12 ± 0.16 µmol/L two hours after the first dose. Sustained reduction was observed with continued treatment. | [6] |
| Serum Ferritin | Significant reduction | Transfusion-dependent anemias | Dose-dependent reductions observed in multiple clinical trials. For example, a dose of 30 mg/kg/day can lead to a reduction of about 1,200 ng/mL over one year. | [8] |
| Liver Iron Concentration (LIC) | Significant reduction | β-thalassemia | A mean reduction of 3.4 mg Fe/g dry weight was observed after one year of treatment in heavily iron-overloaded patients. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of deferasirox with iron.
High-Performance Liquid Chromatography (HPLC) for Deferasirox and its Iron Complex
This method allows for the simultaneous quantification of deferasirox and its iron complex (Fe-[deferasirox]₂) in plasma.
-
Sample Preparation:
-
Collect blood samples in heparinized tubes.
-
Separate plasma by centrifugation.
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 4 mM formate buffer, pH 3.0, with 5% methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 295 nm).
-
-
Quantification:
-
Generate calibration curves using standards of known concentrations for both deferasirox and its iron complex.
-
Determine the concentrations in the plasma samples by comparing their peak areas to the calibration curves.
-
Calcein-AM Assay for Intracellular Chelatable Iron
This fluorescence-based assay measures the labile iron pool (LIP) within cells and the ability of a chelator to remove it.
-
Principle: Calcein-AM is a non-fluorescent, membrane-permeable molecule. Once inside the cell, it is hydrolyzed by esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to iron. The addition of an iron chelator will sequester the iron from calcein, leading to a recovery of fluorescence.
-
Protocol for Hepatocytes (e.g., HepG2 cells):
-
Cell Culture and Iron Loading:
-
Culture HepG2 cells in appropriate media.
-
To induce iron overload, incubate the cells with a source of iron, such as ferric ammonium citrate (e.g., 50 µM) for 24-48 hours.
-
-
Calcein-AM Staining:
-
Wash the iron-loaded cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with Calcein-AM (e.g., 0.25 µM) for 15-30 minutes at 37°C.
-
-
Chelation Assay:
-
Wash the cells to remove excess Calcein-AM.
-
Measure the baseline fluorescence using a fluorescence plate reader or flow cytometer (Excitation: ~485 nm, Emission: ~515 nm).
-
Add deferasirox at various concentrations to the cells.
-
Monitor the increase in fluorescence over time as deferasirox chelates the intracellular iron.
-
-
-
Data Analysis:
-
The rate and extent of fluorescence recovery are indicative of the efficiency of the chelator in removing intracellular labile iron.
-
Spectrophotometric Titration for Iron Binding
This method can be used to determine the stoichiometry of the deferasirox-iron complex.
-
Principle: The formation of the deferasirox-iron complex results in a change in the UV-Visible absorption spectrum. By titrating a solution of deferasirox with a solution of ferric iron and monitoring the absorbance at a specific wavelength, the binding stoichiometry can be determined.
-
Protocol:
-
Prepare a solution of deferasirox of a known concentration in a suitable buffer (e.g., pH 7.4).
-
Record the initial UV-Vis spectrum of the deferasirox solution.
-
Incrementally add a standardized solution of ferric chloride (FeCl₃) to the deferasirox solution.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
Plot the change in absorbance at the wavelength of maximum absorbance of the complex against the molar ratio of [Fe³⁺]/[Deferasirox].
-
-
Analysis:
-
The inflection point in the titration curve corresponds to the stoichiometry of the complex. For deferasirox, this is expected to be at a molar ratio of 0.5, confirming the 2:1 (deferasirox:iron) stoichiometry.
-
Signaling Pathways and Cellular Mechanisms
Deferasirox's chelation of intracellular iron triggers a cellular response that modulates the expression of key proteins involved in iron homeostasis.
Regulation of the Hepcidin-Ferroportin Axis
Hepcidin is a peptide hormone that acts as the master regulator of systemic iron homeostasis. It functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. This traps iron within cells, particularly enterocytes and macrophages, and reduces iron release into the plasma. In iron overload conditions, hepcidin expression is expected to be high. Deferasirox has been shown to further increase serum hepcidin levels in iron-overloaded patients.[9] This effect may contribute to the overall reduction in plasma iron by limiting its efflux from cells.
Regulation of Transferrin Receptor 1 (TFR1)
Transferrin receptor 1 (TFR1) is a key protein responsible for the uptake of transferrin-bound iron into cells. Its expression is tightly regulated by the intracellular iron concentration through the iron-responsive element (IRE)/iron-regulatory protein (IRP) system. When intracellular iron levels are low, IRPs bind to the IRE in the 3' untranslated region of the TFR1 mRNA, stabilizing it and leading to increased TFR1 synthesis. Conversely, when iron is abundant, IRPs do not bind, and the TFR1 mRNA is rapidly degraded. By chelating intracellular iron, deferasirox creates a state of perceived iron deficiency, leading to the upregulation of TFR1 expression.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for assessing iron chelation and the logical relationship of deferasirox's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utility of labile plasma iron and transferrin saturation in addition to serum ferritin as iron overload markers in different underlying anemias before and after deferasirox treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Kinetic aspects of iron(III)-chelation therapy with deferasirox (DFX) revealed by the solvolytic dissociation rate of the Fe(III)-DFX complex estimated with capillary electrophoretic reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1/2, Dose-Escalation Trial of Deferasirox for the Treatment of Iron Overload in HFE-Related Hereditary Hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Deferasirox in Cell Culture Experiments
Introduction
Deferasirox is an orally active iron chelator utilized in clinical settings to manage chronic iron overload. In the context of cell culture, Deferasirox serves as a valuable tool for investigating the roles of iron in various cellular processes, including proliferation, signaling, and oxidative stress. Its ability to modulate intracellular iron levels allows researchers to probe the effects of iron deprivation on cell viability and function. Furthermore, Deferasirox has been shown to impact cellular signaling pathways, such as the mTOR and NF-kB pathways, independent of its iron-chelating activity.[1][2] These application notes provide a detailed protocol for the preparation of Deferasirox solutions for use in in vitro cell culture experiments.
Data Presentation: Deferasirox Solubility
Deferasirox is characterized by its poor solubility in aqueous solutions at physiological pH.[3][4] Therefore, a stock solution must be prepared in an organic solvent prior to its dilution in cell culture media. The following table summarizes the solubility of Deferasirox in common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~75 mg/mL (200.87 mM)[5] |
| Dimethylformamide (DMF) | ~30 mg/mL[6] |
| Ethanol | ~2 mg/mL[6] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of Deferasirox.[5]
Experimental Protocol: Preparation of Deferasirox Stock Solution
This protocol outlines the steps for preparing a 100 mM stock solution of Deferasirox in DMSO. This high-concentration stock allows for minimal solvent carryover into the final cell culture medium.
Materials:
-
Deferasirox powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing Deferasirox: Accurately weigh the desired amount of Deferasirox powder. For a 1 mL of 100 mM stock solution, weigh 37.34 mg of Deferasirox (Molecular Weight: 373.38 g/mol ).
-
Dissolution in DMSO: Add the weighed Deferasirox powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO for a 100 mM solution).
-
Vortexing: Tightly cap the tube and vortex thoroughly until the Deferasirox is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.
-
Sterile Filtration: To ensure the removal of any potential microbial contamination, sterile-filter the Deferasirox stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Solutions in DMSO may be stored at -20°C for up to one month.[7]
Preparation of Working Solution:
To prepare a working solution for cell culture experiments, thaw a frozen aliquot of the Deferasirox stock solution. Dilute the stock solution directly into the cell culture medium to the desired final concentration. For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of the 100 mM stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).
Visualizations
Experimental Workflow
Caption: Workflow for Deferasirox solution preparation and use in cell culture.
Deferasirox Signaling Pathway
Caption: Deferasirox modulates the mTOR and NF-kB signaling pathways.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Deferasirox CAS#: 201530-41-8 [m.chemicalbook.com]
Deferasirox in DMEM: A Guide to Stability, Degradation, and Analysis in Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and degradation of the iron chelator Deferasirox in Dulbecco's Modified Eagle Medium (DMEM), a common cell culture medium. This document offers detailed protocols for assessing its stability and quantifying its concentration in a cell culture setting, alongside insights into its molecular interactions.
Introduction
Deferasirox is an orally active iron chelator used in the treatment of chronic iron overload. Beyond its clinical applications, Deferasirox is increasingly utilized in in vitro studies to investigate the role of iron in various cellular processes, including cell proliferation, signaling, and apoptosis.[1][2][3] When using Deferasirox in cell culture experiments, it is crucial to understand its stability and potential degradation in the culture medium, as this can significantly impact the effective concentration and the interpretation of experimental results. DMEM, a widely used basal medium, contains various components such as amino acids, vitamins, glucose, and inorganic salts, which could potentially interact with and influence the stability of Deferasirox over the course of an experiment.
Stability of Deferasirox in Aqueous Solutions
While direct studies on the stability of Deferasirox in DMEM are limited, data from forced degradation studies in aqueous solutions under various stress conditions can provide valuable insights into its likely behavior in cell culture medium. Deferasirox has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[4][5]
One study indicated that Deferasirox is stable at a pH range of 5-6 but undergoes hydrolysis in more acidic or alkaline environments.[6] Given that DMEM is typically buffered to a physiological pH of around 7.4, some degree of hydrolysis may be anticipated over extended incubation periods at 37°C. The presence of reactive oxygen species (ROS), which can be generated by cellular metabolic processes, may also contribute to oxidative degradation of the compound.
Table 1: Summary of Deferasirox Stability under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Significant degradation observed. | [4] |
| Alkaline Hydrolysis | Significant degradation observed. | [4][5] |
| Oxidative (H₂O₂) | Significant degradation observed. | [4] |
| Thermal | Stable. | [4][5] |
| Photolytic | Stable. | [4][5] |
Note: The data in this table is derived from forced degradation studies and should be considered as indicative of potential degradation pathways in cell culture medium. The actual stability in DMEM will depend on the specific experimental conditions.
Experimental Protocol: Stability Assessment of Deferasirox in DMEM
This protocol outlines a method to determine the stability of Deferasirox in DMEM over a time course relevant to typical cell culture experiments.
Objective: To quantify the concentration of Deferasirox in DMEM at various time points to determine its degradation rate.
Materials:
-
Deferasirox powder
-
Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Deferasirox Stock Solution:
-
Prepare a stock solution of Deferasirox (e.g., 10 mM) in a suitable solvent such as DMSO. Note: Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).
-
-
Sample Preparation:
-
Prepare a working solution of Deferasirox in DMEM at the desired final concentration (e.g., 50 µM).
-
aliquot the Deferasirox-containing DMEM into sterile conical tubes for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Prepare a control sample of DMEM without Deferasirox.
-
Incubate all tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube of the Deferasirox-containing DMEM.
-
Immediately process the sample to prevent further degradation. A common method is protein precipitation:
-
To 500 µL of the DMEM sample, add 1 mL of cold methanol.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the processed samples at -20°C until HPLC analysis.
-
-
HPLC Analysis:
-
The following HPLC conditions can be used as a starting point and should be optimized for your specific system.[7][8]
-
Generate a standard curve by preparing a series of known concentrations of Deferasirox in DMEM, processing them as described in step 3, and analyzing them by HPLC.
-
Analyze the collected samples from the time-course experiment.
-
-
Data Analysis:
-
Quantify the concentration of Deferasirox in each sample by comparing the peak area to the standard curve.
-
Plot the concentration of Deferasirox as a function of time.
-
Calculate the half-life (t₁/₂) of Deferasirox in DMEM under your experimental conditions.
-
Signaling Pathways Modulated by Deferasirox
Deferasirox has been shown to modulate several key signaling pathways, primarily due to its ability to chelate intracellular iron, which is an essential cofactor for many enzymes involved in signal transduction.
Inhibition of the mTOR Signaling Pathway
Deferasirox can suppress the mammalian target of rapamycin (mTOR) signaling pathway.[1] This is often mediated through the upregulation of REDD1 (Regulated in Development and DNA Damage Response 1), which in turn activates the TSC1/TSC2 complex, a negative regulator of mTOR.[1] Inhibition of mTOR signaling can lead to decreased protein synthesis and cell proliferation.
Caption: Deferasirox-mediated inhibition of the mTOR signaling pathway.
Modulation of the NF-κB Signaling Pathway
Deferasirox has also been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] The precise mechanism is still under investigation but may involve the modulation of reactive oxygen species (ROS) levels, which can act as second messengers in NF-κB activation. By chelating iron, Deferasirox can reduce the generation of ROS via the Fenton reaction, thereby potentially suppressing NF-κB activity.
Caption: Postulated mechanism of Deferasirox-mediated NF-κB inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying the effects of Deferasirox in a cell culture-based experiment, incorporating the stability assessment protocol.
Caption: General experimental workflow for Deferasirox studies in cell culture.
Conclusion
The stability of Deferasirox in DMEM is a critical parameter that can influence the outcome and interpretation of in vitro studies. While Deferasirox is susceptible to degradation under certain conditions, a systematic evaluation of its stability using the provided protocol will enable researchers to determine its effective concentration over the course of their experiments. Understanding the interplay between Deferasirox stability and its effects on key signaling pathways such as mTOR and NF-κB will lead to more robust and reproducible experimental findings in the fields of cell biology and drug development. It is recommended that researchers validate the provided analytical and stability testing protocols for their specific experimental setup.
References
- 1. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferasirox is a powerful NF-kappaB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Deferasirox for Iron Deprivation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable element for cellular proliferation and various metabolic processes. Cancer cells, due to their rapid growth and division, exhibit an elevated demand for iron, rendering them particularly susceptible to iron deprivation. Deferasirox (DFX), an orally active iron chelator, has emerged as a promising agent in cancer therapy by inducing a state of iron deficiency within tumor cells. This document provides detailed application notes and experimental protocols for utilizing deferasirox to study its effects on cancer cell lines.
Mechanism of Action
Deferasirox exerts its anti-cancer effects through several mechanisms initiated by the chelation of intracellular iron. The primary consequences of deferasirox-induced iron deprivation include:
-
Cell Cycle Arrest: Iron is a critical cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis. By depleting iron, deferasirox inhibits this enzyme, leading to an arrest of the cell cycle, often at the G1/S phase transition.[1][2] This is frequently accompanied by the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins such as Cyclin D1.[1][3]
-
Induction of Apoptosis: Iron deprivation triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways. Deferasirox has been shown to increase the expression of pro-apoptotic proteins like Bax and p53, and activate caspases, including caspase-3, caspase-7, and caspase-9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[3]
-
Modulation of Signaling Pathways: Deferasirox influences several key signaling pathways involved in cancer progression. It has been observed to upregulate the expression of N-myc downstream-regulated gene 1 (NDRG1), a known metastasis suppressor.[1][3] Additionally, it can inhibit the mTOR signaling pathway.[4]
-
Induction of Ferroptosis: Recent studies have indicated that deferasirox can also induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5][6][7] This is mediated through the Nrf2 signaling pathway.[5][6][7]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of deferasirox in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| AGS | Gastric Cancer | < 10 | 72 | MTT |
| BxPC-3 | Pancreatic Cancer | 22.1 ± 2.1 | 72 | MTS |
| Panc-1 | Pancreatic Cancer | 23.4 ± 3.7 | 72 | MTS |
| K562 | Myeloid Leukemia | 17-50 | Not Specified | Not Specified |
| U937 | Myeloid Leukemia | 17-50 | Not Specified | Not Specified |
| HL60 | Myeloid Leukemia | 17-50 | Not Specified | Not Specified |
| A549 | Lung Cancer | 12.3 (derivative 8) | 24 | MTT |
| DMS-53 | Lung Carcinoma | Similar to DFO | 72 | MTT |
| SK-N-MC | Neuroepithelioma | 14 ± 2 | 72 | MTT |
Mandatory Visualizations
Here are the diagrams of signaling pathways and experimental workflows generated using the DOT language.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of deferasirox on cancer cell lines.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Deferasirox (stock solution prepared in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Deferasirox Treatment: The next day, treat the cells with various concentrations of deferasirox (e.g., 1-100 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to deferasirox treatment.[11]
Materials:
-
Cancer cells treated with deferasirox
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, Cyclin D1, NDRG1, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of deferasirox for the specified time. Wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in deferasirox-treated cells using flow cytometry.[12][13]
Materials:
-
Cancer cells treated with deferasirox
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with deferasirox as required. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of deferasirox-treated cells.[14][15][16][17]
Materials:
-
Cancer cells treated with deferasirox
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the treated cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cyclin-d1.com [cyclin-d1.com]
- 4. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. medicine.uams.edu [medicine.uams.edu]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Studying Deferasirox's Effect on Iron Overload in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models utilized to investigate the efficacy and mechanisms of the oral iron chelator, Deferasirox, in treating iron overload. Detailed protocols for inducing iron overload and subsequent treatment with Deferasirox are outlined to facilitate the design and execution of reproducible in vivo studies.
Introduction to Deferasirox and Iron Overload Models
Deferasirox is a once-daily, oral iron chelator approved for the treatment of chronic iron overload resulting from blood transfusions in patients with various anemias.[1][2] It functions as a tridentate ligand, forming a stable 2:1 complex with ferric iron (Fe3+), which is then primarily excreted through the feces.[1][3][4] Preclinical studies in various animal models have been instrumental in establishing the efficacy and safety profile of Deferasirox, demonstrating its ability to reduce iron burden in key organs like the liver and heart.[1][5]
The selection of an appropriate animal model is critical for translational research. Both chemically-induced and genetic models of iron overload are commonly employed, each with distinct advantages and applications. Chemically-induced models, typically in rats and mice, involve the parenteral administration of iron compounds like iron dextran or iron sucrose to mimic transfusional iron overload.[6][7][8] Genetic models, such as the hemojuvelin knockout (Hjv-/-) mouse, spontaneously develop iron overload due to genetic defects in iron metabolism, mirroring hereditary hemochromatosis.[5]
Data Presentation: Efficacy of Deferasirox in Animal Models
The following tables summarize the quantitative data from key preclinical studies, showcasing the dose-dependent effects of Deferasirox on various markers of iron overload.
Table 1: Effect of Deferasirox on Liver Iron Concentration (LIC) in Rodent Models
| Animal Model | Iron Overload Induction | Deferasirox Dose (mg/kg/day) | Treatment Duration | Mean Change in LIC | Reference |
| Iron-Overloaded Rat | Iron Dextran | 50 | Not Specified | Significant Reduction | [1] |
| Iron-Overloaded Rat | Iron Dextran | 100 | Not Specified | Significant Reduction | [1] |
| Hjv-/- Mouse | Genetic (Spontaneous) | 100 | 8 weeks (5x/week) | Significant Reduction (P<0.05) | [5] |
| Aplastic Anemia Mouse with Iron Overload | Iron Dextran | Not Specified | 35 days | Significant Decrease in Iron Deposition | [9][10] |
Table 2: Effect of Deferasirox on Cardiac Iron in Animal Models
| Animal Model | Iron Overload Induction | Deferasirox Dose (mg/kg/day) | Treatment Duration | Mean Change in Cardiac Iron | Reference |
| Iron-Loaded Gerbil | Not Specified | Not Specified | Not Specified | 20.5% Decrease | [1] |
| Hjv-/- Mouse | Genetic (Spontaneous) | 100 | 8 weeks (5x/week) | Significant Reduction (P<0.05) | [5] |
Table 3: Effect of Deferasirox on Serum Ferritin Levels
| Animal Model/Patient Population | Condition | Deferasirox Dose (mg/kg/day) | Treatment Duration | Mean Change in Serum Ferritin (μg/L) | Reference |
| Human (β-thalassemia) | Transfusional Iron Overload | 5 | 1 year | +1189 ± 700 | [1] |
| Human (β-thalassemia) | Transfusional Iron Overload | 10 | 1 year | +833 ± 817 | [1] |
| Human (β-thalassemia) | Transfusional Iron Overload | 20 | 1 year | -36 ± 817 | [1] |
| Human (β-thalassemia) | Transfusional Iron Overload | 30 | 1 year | -926 ± 1416 | [1] |
| Human (MDS) | Transfusional Iron Overload | 10-20 | 1 year | Significant Reduction | [2] |
Experimental Protocols
Protocol 1: Induction of Iron Overload in Mice using Iron Dextran
This protocol describes a common method to induce iron overload in mice, simulating chronic iron loading from blood transfusions.[6][8]
Materials:
-
Male C57BL/6 or B6D2F1 mice (8-10 weeks old)
-
Iron dextran solution (e.g., 100 mg/mL)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Prepare the iron dextran solution for injection. A common dose is 1 g/kg of body weight.[6]
-
Administer the iron dextran solution via intraperitoneal (IP) injection once a week for 8 consecutive weeks.
-
A control group should receive an equivalent volume of sterile PBS via IP injection following the same schedule.
-
Monitor the animals' health and body weight regularly throughout the study.
-
At the end of the 8-week induction period, iron overload can be confirmed by measuring serum ferritin and tissue iron content in a subset of animals.
Protocol 2: Induction of Iron Overload in Young Rats using Iron Sucrose
This protocol is adapted for establishing iron overload models in young, growing rats.[7][11][12]
Materials:
-
Young male Wistar rats (4 weeks old)
-
Iron sucrose solution
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes and needles
Procedure:
-
Acclimatize the rats for one week.
-
Divide the rats into experimental and control groups.
-
For chronic iron overload, administer iron sucrose via IP injection at a dose of 15 mg/kg or 75 mg/kg body weight, three times per week for four consecutive weeks.[12]
-
For acute iron overload, administer iron sucrose via IP injection at a dose of 75 mg/kg body weight, six times per week for one or two consecutive weeks.[12]
-
The control group receives an equivalent volume of sterile saline.
-
Monitor the animals for any adverse effects.
-
Assess iron overload status by measuring serum iron indices and tissue iron content.
Protocol 3: Deferasirox Treatment of Iron-Overloaded Animals
This protocol outlines the oral administration of Deferasirox to iron-overloaded rodents.
Materials:
-
Iron-overloaded mice or rats (from Protocol 1 or 2)
-
Deferasirox powder
-
Vehicle for suspension (e.g., 0.5% hydroxypropylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Following the iron overload induction period, randomize the animals into treatment and vehicle control groups.
-
Prepare the Deferasirox suspension fresh daily. Suspend the required amount of Deferasirox powder in the vehicle to achieve the desired concentration for dosing. A common dose for significant iron reduction is 100 mg/kg.[5]
-
Administer the Deferasirox suspension or vehicle to the respective groups via oral gavage once daily. Treatment is often conducted 5 days a week for several weeks (e.g., 8 weeks).[5]
-
Monitor animal health, body weight, and food/water intake throughout the treatment period.
-
At the end of the treatment period, collect blood and tissues for analysis of iron parameters (serum ferritin, liver iron concentration, cardiac iron concentration) and other relevant biomarkers.
Signaling Pathways and Experimental Workflows
Deferasirox Mechanism of Action
Deferasirox primarily exerts its therapeutic effect through the chelation of excess iron.[13] However, studies have also elucidated its impact on various cellular signaling pathways.
Caption: Signaling pathways modulated by Deferasirox.
Deferasirox has been shown to inhibit the NF-κB pathway, which may contribute to its anti-inflammatory effects and hematopoietic improvements.[13] It can also modulate the mTOR pathway, impacting protein synthesis and cell proliferation.[13][14] Furthermore, Deferasirox can increase the expression of hepcidin, a key regulator of iron homeostasis, leading to the degradation of ferroportin and a subsequent decrease in iron absorption and recycling.[15]
Experimental Workflow for Evaluating Deferasirox
The following diagram illustrates a typical experimental workflow for assessing the efficacy of Deferasirox in an animal model of iron overload.
Caption: General experimental workflow for Deferasirox studies.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of Deferasirox and other iron chelating agents. Careful selection of the animal model, adherence to detailed experimental protocols, and comprehensive endpoint analysis are essential for generating high-quality, translatable data that can inform clinical drug development.
References
- 1. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New rat models of iron sucrose-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
High-Content Imaging Analysis of Deferasirox-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active iron chelator used in the management of chronic iron overload. Beyond its systemic iron-chelating properties, Deferasirox exhibits direct cellular effects that are of significant interest in various research fields, including oncology and inflammatory diseases. High-content imaging (HCI) provides a powerful platform to simultaneously investigate multiple cellular responses to Deferasirox treatment at the single-cell level. This document provides detailed application notes and protocols for the high-content analysis of cells treated with Deferasirox, focusing on key cellular pathways affected by this compound.
Mechanism of Action of Deferasirox at the Cellular Level
Deferasirox exerts its cellular effects through several interconnected mechanisms:
-
Iron Chelation: The primary mechanism of Deferasirox is the chelation of intracellular iron. Iron is an essential cofactor for numerous cellular processes, and its depletion can significantly impact cell viability and proliferation.
-
Induction of Apoptosis: Deferasirox has been shown to induce programmed cell death (apoptosis) in various cell types, particularly in cancer cells. This is often mediated through the activation of caspase cascades.[1]
-
Cell Cycle Arrest: By depleting the intracellular iron pool, Deferasirox can interfere with the progression of the cell cycle, leading to arrest at various checkpoints.
-
Modulation of Signaling Pathways: Deferasirox has been reported to inhibit key signaling pathways involved in cell survival and proliferation, including the Nuclear Factor-kappa B (NF-κB) and the mammalian Target of Rapamycin (mTOR) pathways.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Deferasirox from in vitro studies.
Table 1: Cytotoxicity of Deferasirox in Various Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Reference |
| Myeloid Leukemia (K562) | MTT Assay | 17-50 | Not Specified | [3] |
| Myeloid Leukemia (U937) | MTT Assay | 17-50 | Not Specified | [3] |
| Myeloid Leukemia (HL60) | MTT Assay | 17-50 | Not Specified | [3] |
| Malignant Lymphoma (NCI H28:N78) | MTT Assay | ~50 | Not Specified | [1] |
| Malignant Lymphoma (Ramos) | MTT Assay | ~50 | Not Specified | [1] |
| Malignant Lymphoma (Jiyoye) | MTT Assay | ~50 | Not Specified | [1] |
| Oesophageal Cancer (OE21) | MTT Assay | ~10 | Not Specified | [4] |
| Mouse Lewis Lung Carcinoma (LLCcm) | Proliferation Assay | ~25 | 48 | [5] |
Table 2: Effects of Deferasirox on Apoptosis and Cell Cycle
| Cell Line | Effect | Method | Concentration (µM) | Observation | Reference |
| Malignant Lymphoma (NCI H28:N78, Ramos, Jiyoye) | Apoptosis | Flow Cytometry (Annexin V/PI) | 20, 50, 100 | Dose-dependent increase in apoptosis | [1] |
| Malignant Lymphoma (NCI H28:N78, Ramos, Jiyoye) | Cell Cycle | Flow Cytometry (PI) | 20, 50, 100 | Dose-dependent increase in sub-G1 phase | [6] |
| Myeloid Leukemia (K562, U937, HL60) | Apoptosis | Caspase-3/7 Activity Assay | 50 | Significant increase in caspase-3/7 activity | [7] |
| Hepatoma (HepaRG) | Cell Cycle | Not Specified | 10-100 | Decrease in the number of cells in G2-M phase |
Signaling Pathways and Experimental Workflow Diagrams
Deferasirox Signaling Pathways
Caption: Deferasirox signaling pathways.
High-Content Imaging Experimental Workflow
Caption: High-content imaging workflow.
Experimental Protocols
Protocol 1: Multiplexed High-Content Assay for Intracellular Iron, Cell Viability, and Apoptosis
This protocol enables the simultaneous measurement of intracellular iron levels, cell viability, and apoptosis in Deferasirox-treated cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or a relevant cancer cell line)
-
Deferasirox (stock solution prepared in DMSO)
-
384-well clear-bottom imaging plates
-
Phen Green SK, diacetate (for intracellular iron)
-
Hoechst 33342 (for nuclear staining and cell counting)
-
CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis)
-
Formaldehyde, 16% solution
-
Triton™ X-100
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of Deferasirox in cell culture medium.
-
Remove the old medium from the cell plate and add the Deferasirox-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Live Cell Staining (Iron and Apoptosis):
-
Prepare a staining solution containing Phen Green SK (final concentration 1 µM) and CellEvent™ Caspase-3/7 Green Detection Reagent (final concentration 2 µM) in cell culture medium.
-
Add the staining solution to the wells and incubate for 30 minutes at 37°C.
-
-
Fixation and Nuclear Staining:
-
Carefully remove the staining solution and wash the cells once with PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Stain the nuclei by adding Hoechst 33342 (final concentration 1 µg/mL) in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS and leave them in PBS for imaging.
-
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (DAPI channel), Phen Green SK (FITC channel), and CellEvent™ Caspase-3/7 (FITC channel).
-
Acquire images from at least four fields per well.
-
-
Image Analysis:
-
Segmentation: Use the Hoechst 33342 signal to identify and segment individual nuclei. Define the cytoplasm as a ring region around each nucleus.
-
Feature Extraction:
-
Cell Count: Quantify the number of nuclei to determine cell viability.
-
Intracellular Iron: Measure the mean fluorescence intensity of Phen Green SK in the cytoplasmic region. A decrease in intensity indicates iron chelation.
-
Apoptosis: Identify and count the number of cells with a positive signal for CellEvent™ Caspase-3/7.
-
-
Protocol 2: High-Content Analysis of Cell Cycle and NF-κB Translocation
This protocol allows for the assessment of Deferasirox's impact on cell cycle progression and NF-κB activation.
Materials:
-
Cell line of interest
-
Deferasirox
-
384-well imaging plates
-
Hoechst 33342
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor™ 488-conjugated secondary antibody
-
Formaldehyde, 16% solution
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
PBS
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells as described in Protocol 1.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against NF-κB p65 (diluted in 1% BSA in PBS) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the Alexa Fluor™ 488-conjugated secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 as described in Protocol 1.
-
Wash and leave the cells in PBS for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (DAPI channel) and Alexa Fluor™ 488 (FITC channel).
-
-
Image Analysis:
-
Segmentation: Segment nuclei using the Hoechst 33342 signal and define the cytoplasm.
-
Feature Extraction:
-
Cell Cycle Analysis: Measure the integrated intensity of the Hoechst 33342 signal in the nucleus. Plot a histogram of the integrated nuclear intensity to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
NF-κB Translocation: Measure the mean fluorescence intensity of the NF-κB signal in both the nuclear and cytoplasmic compartments. Calculate the ratio of nuclear to cytoplasmic NF-κB intensity to quantify translocation. An increase in this ratio indicates NF-κB activation, while a decrease suggests inhibition.
-
-
Conclusion
High-content imaging is a valuable tool for dissecting the multifaceted cellular effects of Deferasirox. The protocols outlined in this document provide a framework for quantitatively assessing key parameters such as intracellular iron levels, cell viability, apoptosis, cell cycle progression, and NF-κB signaling. By employing these multiplexed assays, researchers can gain a deeper understanding of the mechanisms of action of Deferasirox and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deferasirox (ICL670A) effectively inhibits oesophageal cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Deferasirox-Resistant Cancer Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing a Deferasirox-resistant cancer cell line. This model can serve as a crucial tool for studying the mechanisms of drug resistance, identifying novel therapeutic targets to overcome resistance, and screening new drug candidates.
Deferasirox, an oral iron chelator, has demonstrated anti-proliferative effects in various cancers by inducing iron deprivation.[1] Understanding the mechanisms by which cancer cells develop resistance to Deferasirox is pivotal for enhancing its therapeutic efficacy and developing strategies to circumvent resistance.
Section 1: Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Deferasirox in various cancer cell lines as reported in the literature. This data is essential for selecting an appropriate parental cell line and for quantifying the level of resistance achieved in the newly established cell line.
Table 1: IC50 Values of Deferasirox in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| K562 | Myeloid Leukemia | 17-50 | Not Specified |
| U937 | Myeloid Leukemia | 17-50 | Not Specified |
| HL60 | Myeloid Leukemia | 17-50 | Not Specified |
| Fresh Leukemia Cells | Myeloid Leukemia | 88-172 | Not Specified |
| OE33 | Esophageal Adenocarcinoma | Not Specified | 48 |
| OE19 | Esophageal Adenocarcinoma | Not Specified | 48 |
| OE21 | Esophageal Squamous Cell Carcinoma | Not Specified | 48 |
| BxPC-3 | Pancreatic Cancer | 22.1 ± 2.1 | 72 |
| Panc-1 | Pancreatic Cancer | 23.4 ± 3.7 | 72 |
| SAS | Oral Squamous Carcinoma | 21 | Not Specified |
| A549 | Lung Cancer | Not Specified | 72 |
| PC-3 | Prostate Cancer | Not Specified | 72 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 72 |
Data compiled from multiple sources.[2][3][4][5][6]
Section 2: Experimental Protocols
This section outlines the detailed methodologies for establishing and characterizing a Deferasirox-resistant cancer cell line.
Protocol 2.1: Establishment of Deferasirox-Resistant Cancer Cell Line
This protocol describes the generation of a Deferasirox-resistant cell line using a dose-escalation method.[7][8]
Materials:
-
Parental cancer cell line of choice (e.g., A549, BxPC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Deferasirox (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells at an appropriate density in 96-well plates.
-
The following day, treat the cells with a range of Deferasirox concentrations.
-
After 72 hours, assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value, which will serve as the starting concentration for developing resistance.
-
-
Continuous Exposure with Stepwise Dose Escalation:
-
Culture the parental cells in their complete medium containing Deferasirox at a concentration equal to the IC50 value.
-
Initially, a significant number of cells will die.
-
Maintain the culture by replacing the medium with fresh Deferasirox-containing medium every 2-3 days.
-
Once the cells recover and exhibit a stable growth rate comparable to the untreated parental cells, they are ready for the next concentration increase.
-
Gradually increase the concentration of Deferasirox in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat this process of adaptation and dose escalation for several months.
-
-
Isolation of Resistant Clones:
-
Once the cells can proliferate in a significantly higher concentration of Deferasirox (e.g., 5-10 times the initial IC50), single-cell cloning can be performed by limiting dilution or using cloning cylinders to isolate highly resistant clones.
-
-
Characterization and Maintenance of the Resistant Cell Line:
-
Regularly verify the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.
-
For routine maintenance, culture the resistant cells in a medium containing a maintenance concentration of Deferasirox (typically the concentration they were last adapted to).
-
Cryopreserve aliquots of the resistant cell line at different passages.
-
Protocol 2.2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Deferasirox and to calculate the IC50 values.
Materials:
-
Parental and resistant cancer cells
-
96-well plates
-
Deferasirox
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Deferasirox and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Protocol 2.3: Western Blot Analysis
This protocol is used to investigate changes in protein expression related to Deferasirox resistance mechanisms, such as alterations in iron metabolism proteins or signaling pathway components.
Materials:
-
Parental and resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against N-Myc downstream-regulated gene 1 (NDRG1), c-Myc, p-mTOR, Cyclin D1, ribonucleotide reductase, MCL1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Section 3: Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by Deferasirox.
Caption: Workflow for generating a Deferasirox-resistant cell line.
Deferasirox exerts its anticancer effects by modulating several key signaling pathways. Resistance may arise from alterations in these pathways that circumvent the drug's effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deferasirox (ICL670A) effectively inhibits oesophageal cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Deferasirox-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis in cells treated with the iron chelator Deferasirox (DFX) using flow cytometry. This document includes detailed experimental protocols, a summary of quantitative data from various studies, and visual representations of the key signaling pathways involved in DFX-induced apoptosis.
Introduction
Deferasirox (DFX), an oral iron chelator, has demonstrated anti-neoplastic properties in a variety of cancer cell lines.[1][2][3][4] Its ability to induce apoptosis, or programmed cell death, makes it a compound of interest in cancer research and drug development.[3][5] Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for detecting and differentiating the stages of apoptosis in DFX-treated cells.[6][7]
Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis, serving as an "eat-me" signal to phagocytes.[6] Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[6] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of Deferasirox treatment on various cell lines as reported in the literature.
Table 1: IC50 Values of Deferasirox in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Jeko-1 | Mantle Cell Lymphoma | 8.07 ± 1.08 | Not Specified |
| REC-1 | Mantle Cell Lymphoma | 1.8 ± 1.03 | Not Specified |
| Z138 | Mantle Cell Lymphoma | 1.52 ± 1.54 | Not Specified |
| K562 | Myeloid Leukemia | 46.33 | 24 |
| U937 | Myeloid Leukemia | 16.91 | 24 |
| HL-60 | Myeloid Leukemia | 50 | 24 |
| Fresh AML Cells | Acute Myeloid Leukemia | 87.63 - 172.2 | 24 |
Data sourced from multiple studies.[8][9]
Table 2: Percentage of Apoptotic Cells Following Deferasirox Treatment
| Cell Line | Deferasirox Conc. (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| Mantle Cell Lymphoma (MCL) | 10 | 72 | 60% - 86% |
| Sup-B15 (ALL) | 100 nM | Not Specified | Significantly Increased |
| Molt-4 (ALL) | 100 nM | Not Specified | Significantly Increased |
| L1210 (Murine Leukemia) | 12.5 - 50 | 24 & 48 | Dose- and Time-Dependent Increase |
| A20 (Murine Leukemia) | 12.5 - 50 | 24 & 48 | Dose- and Time-Dependent Increase |
Data compiled from various research articles.[3][5][8][10]
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis with Deferasirox and subsequent analysis by flow cytometry using Annexin V and Propidium Iodide.
Protocol 1: Cell Culture and Deferasirox Treatment
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1x10⁶ cells/mL.[3] For adherent cells, allow them to attach overnight.
-
Deferasirox Preparation: Prepare a stock solution of Deferasirox in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50 µM).[3][11]
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of Deferasirox. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3][8]
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol is adapted from standard Annexin V/PI staining procedures.[12][13]
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation.
-
Adherent cells: Gently trypsinize the cells, collect them, and then centrifuge. Pool with any floating cells from the supernatant to ensure all apoptotic cells are collected.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS). Centrifuge at 400-600 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]
-
Staining:
-
PI Addition: Add 5 µL of Propidium Iodide Staining Solution.[12] Some protocols suggest adding 400 µL of 1X Binding Buffer before PI addition.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).
Mechanism of Action & Signaling Pathways
Deferasirox induces apoptosis through multiple mechanisms, primarily related to its iron chelation activity, which leads to the generation of reactive oxygen species (ROS) and subsequent cellular stress.
Experimental Workflow for Apoptosis Detection
Caption: Experimental workflow for analyzing Deferasirox-induced apoptosis.
Deferasirox-Induced Apoptotic Signaling Pathways
Deferasirox treatment has been shown to modulate several key signaling pathways to induce apoptosis. One prominent mechanism involves the generation of ROS, which can lead to DNA damage and the activation of stress-related pathways.[1] In some cancer types, such as mantle cell lymphoma, DFX has been shown to repress the PI3K/AKT/GSK3β pathway.[1] In multiple myeloma, DFX inhibits the Pyk2/β-catenin signaling pathway.[2] Furthermore, DFX can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often involving the activation of caspases 3, 8, and 9.[3][5]
Caption: Key signaling pathways modulated by Deferasirox to induce apoptosis.
References
- 1. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines [bloodresearch.or.kr]
- 4. Investigation of the antitumor effects of deferasirox on prostate cancer cells: insights into proliferation, apoptosis, and invasion mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. biocompare.com [biocompare.com]
- 8. ashpublications.org [ashpublications.org]
- 9. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Deferasirox precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferasirox. Our goal is to help you overcome common challenges related to Deferasirox precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Deferasirox precipitating out of my aqueous solution?
A1: Deferasirox is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2][3] Its solubility is highly dependent on pH. Deferasirox is a weakly acidic compound with three pKa values (pKa1 = 4.57, pKa2 = 8.71, pKa3 = 10.56), making it practically insoluble in acidic environments, such as gastric fluid, and more soluble at higher pH.[4][5][6] Precipitation often occurs when the pH of the solution is not optimal, when the concentration of Deferasirox exceeds its solubility limit in the chosen solvent system, or due to interactions with other components in the medium.
Q2: What is the solubility of Deferasirox in common laboratory solvents?
A2: Deferasirox exhibits poor solubility in water but is soluble in several organic solvents. The solubility can be significantly influenced by the solvent and the pH of aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve Deferasirox in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[7]
Q3: How does pH affect the solubility of Deferasirox?
A3: The solubility of Deferasirox is highly pH-dependent.[1][2] As a molecule with acidic functional groups, its solubility increases as the pH becomes more alkaline. At a pH of 7.4, its solubility in water at 25°C is approximately 0.4 mg/mL.[4][5] In more acidic conditions, such as a pH of 1.2, the solubility is significantly lower, around 0.9 µg/mL.[3]
Q4: Can I store aqueous solutions of Deferasirox?
A4: It is not recommended to store aqueous solutions of Deferasirox for more than one day due to its limited stability and potential for precipitation over time.[7] For consistent experimental results, fresh solutions should be prepared daily.
Troubleshooting Guide
This guide addresses specific issues you may encounter with Deferasirox precipitation and provides actionable steps to resolve them.
Problem 1: Precipitation upon addition of Deferasirox stock solution (in organic solvent) to aqueous buffer.
-
Possible Cause: The concentration of Deferasirox in the final aqueous solution exceeds its solubility limit at the buffer's pH. The organic solvent concentration in the final solution may also be too low to maintain solubility.
-
Solution Workflow:
Caption: Troubleshooting workflow for Deferasirox precipitation.
Problem 2: Deferasirox precipitates over time during an experiment.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable. Changes in temperature or interaction with other components in the experimental setup (e.g., cell culture media) can trigger precipitation.
-
Solutions:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment.
-
Use a Precipitation Inhibitor: Polymers like HPMCAS or PVP can help maintain a supersaturated state.[8]
-
Control Temperature: Ensure a constant and optimal temperature throughout the experiment.
-
Pre-warm Media: When adding the Deferasirox stock to cell culture media, ensure the media is at the experimental temperature (e.g., 37°C).
-
Quantitative Data Summary
The following tables summarize the solubility of Deferasirox in various solvents and at different pH values.
Table 1: Solubility of Deferasirox in Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL[7] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[7] |
| Ethanol | ~2 mg/mL[7] |
Table 2: pH-Dependent Aqueous Solubility of Deferasirox
| pH | Temperature (°C) | Solubility |
| 1.2 | Not Specified | 0.9 µg/mL[3] |
| 6.8 | 37 | 0.04 mg/mL[9] |
| 7.4 | 25 | 0.4 mg/mL[4][5] |
| 8.13 | 25 | 0.27 mg/mL[10] |
| 8.44 | 25 | 0.65 mg/mL (with sodium carbonate)[10] |
| 8.91 | 25 | 1.09 mg/mL (with sodium carbonate)[10] |
Experimental Protocols
Protocol 1: Preparation of a Deferasirox Stock Solution
-
Objective: To prepare a concentrated stock solution of Deferasirox in an appropriate organic solvent.
-
Materials:
-
Deferasirox powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of Deferasirox powder in a sterile container.
-
Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., 20 mg/mL in DMSO).
-
Purge the container with an inert gas to prevent oxidation.[7]
-
Tightly cap the container and vortex until the Deferasirox is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of a Working Aqueous Solution of Deferasirox
-
Objective: To prepare a diluted aqueous working solution of Deferasirox from a concentrated stock solution.
-
Materials:
-
Deferasirox stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile conical tubes
-
-
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature.
-
Add the required volume of the aqueous buffer to a sterile conical tube.
-
While gently vortexing the buffer, add the required volume of the Deferasirox stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than a day.[7]
-
Protocol 3: Quantification of Deferasirox in Solution using UV-Vis Spectrophotometry
-
Objective: To determine the concentration of Deferasirox in a solution.
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Solvent used for sample preparation (as a blank)
-
Deferasirox solution of unknown concentration
-
-
Procedure:
-
Prepare a series of standard solutions of Deferasirox with known concentrations in the same solvent as the unknown sample. A suitable concentration range is 5 to 30 µg/mL in 0.1M sodium hydroxide.[11]
-
Set the spectrophotometer to measure absorbance at the λmax of Deferasirox. In 0.1M sodium hydroxide, the λmax is approximately 319 nm.[11] In other solvents, a spectral scan may be necessary to determine the λmax.
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution and the unknown sample.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample using the calibration curve.
-
Signaling Pathways and Logical Relationships
The solubility of Deferasirox is primarily governed by its physicochemical properties and the solution's pH, rather than a biological signaling pathway. The following diagram illustrates the logical relationship between factors influencing Deferasirox solubility.
References
- 1. WO2016028245A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 2. CN115154428B - Deferasirox pharmaceutical composition and preparation method thereof - Google Patents [patents.google.com]
- 3. Journal of Research in Pharmacy » Submission » Effect of particle size and surfactant on the solubility, permeability and dissolution characteristics of deferasirox [dergipark.org.tr]
- 4. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deferasirox [drugfuture.com]
- 6. Deferasirox CAS#: 201530-41-8 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. EP2987482A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 11. sphinxsai.com [sphinxsai.com]
Optimizing Deferasirox concentration to minimize off-target effects in vitro
Welcome to the technical support center for the in vitro application of Deferasirox. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Deferasirox concentration to minimize off-target effects during their experiments.
Troubleshooting Guides
Issue: Unexpected Cytotoxicity or High Variability in Cell Viability Assays
High variability between replicate wells or unexpected levels of cytotoxicity are common challenges when working with a potent iron chelator like Deferasirox. The following table summarizes potential causes and recommended actions.
| Observation | Potential Cause | Recommended Action | Relevant Deferasirox Concentrations (IC50) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[1] | Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes with consistent technique. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media to maintain humidity.[1][2] | N/A |
| Unexpectedly high cytotoxicity at low concentrations | Cell line hypersensitivity; composition of the culture medium (e.g., serum type). | Perform a dose-response curve for each new cell line to determine its specific sensitivity. Be aware that cells grown in fetal bovine serum (FBS) may be more susceptible to iron chelators than those in human pooled serum (HPS) due to differences in iron availability.[3] | - Acute Lymphoblastic Leukemia (ALL) cells (Sup-B15, Molt-4): ~100 nM[4]- Myeloid leukemia cell lines (K562, U937, HL60): 17-50 µM[5]- Fresh AML patient cells: 88-172 µM |
| Results not reproducible between experiments | Variability in cell culture conditions (e.g., cell density, passage number), or reagent preparation.[1] | Standardize cell culture procedures, including seeding density and the passage number of cells used for experiments. Prepare fresh reagents when possible and avoid multiple freeze-thaw cycles.[6] | N/A |
| Low or no signal in ATP-based viability assays | Insufficient number of viable cells, rapid degradation of ATP, or inefficient cell lysis.[1] | Ensure an adequate number of cells are seeded to generate a detectable signal. Use a lysis buffer that effectively inactivates ATPases and work quickly, keeping samples on ice where appropriate.[1] | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Deferasirox's off-target cytotoxicity in vitro?
A1: Deferasirox's primary mechanism of action is the chelation of intracellular iron.[7] This iron depletion can induce off-target effects such as apoptosis (programmed cell death) and cell cycle arrest, which are the basis of its cytotoxic effects observed in various cancer cell lines.[8][9] The drug can trigger these effects through the generation of reactive oxygen species (ROS) and modulation of various signaling pathways, including the NF-κB and mTOR pathways.[10][11][12]
Q2: My Deferasirox stock solution is difficult to dissolve. What is the recommended solvent?
A2: While specific solubility information should be obtained from the supplier, Deferasirox is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
Q3: How can I confirm that the observed cytotoxicity is due to iron chelation?
A3: To confirm that the cytotoxic effects are mediated by iron chelation, you can perform a rescue experiment. This involves supplementing the culture medium with an iron source, such as ferric chloride (FeCl₃), alongside the Deferasirox treatment. If the cytotoxicity is due to iron chelation, the addition of excess iron should reverse or reduce the observed cell death.
Q4: At what concentrations can I expect to see genotoxic effects from Deferasirox?
A4: Studies on human peripheral lymphocytes in vitro have shown that Deferasirox can increase micronucleus formation, an indicator of genotoxicity, at concentrations of 10, 20, and 40 μg/ml, particularly with a 48-hour exposure.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of Deferasirox.[10][13][14]
Materials:
-
Cells of interest
-
Complete culture medium
-
Deferasirox stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Deferasirox Treatment: Prepare serial dilutions of Deferasirox in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of Deferasirox. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis induced by Deferasirox using flow cytometry.[15][16]
Materials:
-
Cells treated with Deferasirox
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[15]
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of Deferasirox for a specific time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.[15]
-
Washing: Wash the cells once with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V conjugate and 1-2 µL of PI solution.[15][16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[15]
Protocol 3: Measurement of Intracellular Labile Iron Pool (LIP) using Calcein-AM
This protocol uses the fluorescent probe Calcein-AM to measure changes in the intracellular labile iron pool following Deferasirox treatment. The fluorescence of Calcein is quenched by iron, so a decrease in the LIP will result in increased fluorescence.[17][18][19]
Materials:
-
Cells treated with Deferasirox
-
Calcein-AM
-
Culture medium with 1 mg/mL BSA
-
Hank's Balanced Salt Solution (HBSS)
-
Multi-well plate reader with fluorescence capabilities (Excitation: 488 nm, Emission: 517 nm)[17]
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with Deferasirox for the desired time.
-
Calcein-AM Loading: Incubate the cells with 0.25 µM Calcein-AM in culture medium containing 1 mg/mL BSA for 30 minutes at 37°C.[17]
-
Washing: Wash the cells with 1X PBS.[17]
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence using a plate reader.[17]
-
Normalization (Optional): To normalize for cell number, after reading the fluorescence, the cells can be fixed and stained with crystal violet. The crystal violet is then solubilized, and its absorbance is read. The Calcein fluorescence is then divided by the crystal violet absorbance.[17]
Visualizations
Caption: Workflow for optimizing Deferasirox concentration.
Caption: Modulation of the MAPK/ERK pathway by Deferasirox.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. kumc.edu [kumc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.7. Labile Iron Pool Assay and Calcein-AM Assay [bio-protocol.org]
- 18. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
Common artifacts and interference in Deferasirox-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and interference encountered in experiments involving Deferasirox (DFX). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Photometric and Colorimetric Assays
Question: We are observing unexpectedly high or variable readings in our serum iron (sFe) and unsaturated iron binding capacity (UIBC) assays when testing samples from subjects treated with Deferasirox. What could be the cause?
Answer: Deferasirox and its iron complex (Fe-[DFX]₂) can directly interfere with common photometric assays for sFe and UIBC.
-
Serum Iron (sFe) Assays: The Fe-[DFX]₂ complex is often detected by photometric methods, leading to an overestimation of the true serum iron level. The assay cannot distinguish between transferrin-bound iron and DFX-bound iron[1][2]. Iron-free DFX, however, does not appear to affect sFe measurements[1][2][3].
-
Unsaturated Iron Binding Capacity (UIBC) Assays: Free Deferasirox in the sample can bind to the iron supplied in the assay's reagent kit. This leads to a falsely elevated UIBC value, as it appears that more iron-binding capacity is available than is actually present on transferrin[1][2][3].
Troubleshooting Steps:
-
Quantify Deferasirox: Measure the concentration of DFX and its iron complex in your samples, for instance, using HPLC-UV or LC-MS/MS methods[4].
-
Use Alternative Methods: Consider using analytical techniques that are not susceptible to interference from DFX, such as inductively coupled plasma mass spectrometry (ICP-MS) for total iron measurement.
-
Data Interpretation: When using photometric assays, be aware of this potential interference and interpret the results with caution. Note the presence of DFX in your experimental records and publications.
Category 2: Oxidative Stress and ROS Assays
Question: Our results from reactive oxygen species (ROS) assays are inconsistent in cells treated with Deferasirox. Is this a known issue?
Answer: Yes, Deferasirox has a dual role in modulating oxidative stress, which can lead to conflicting results depending on the experimental context.
-
ROS Induction: In some cancer cell lines, such as mantle cell lymphoma and myelodysplastic hematopoietic progenitors, Deferasirox has been shown to induce the generation of ROS[5][6]. This is a proposed mechanism for its anti-proliferative effects.
-
Antioxidant Activity: Conversely, Deferasirox can also exhibit antioxidant properties. It has been shown to reduce oxidative stress in patients with transfusion dependency and can inhibit neutrophil ROS production[7][8]. It can also reduce the rate of oxidation in model systems of oxidative damage[9][10].
Troubleshooting Steps:
-
Characterize the Effect in Your System: First, determine the specific effect of DFX on ROS production in your particular cell type and experimental conditions.
-
Include Appropriate Controls: Use positive controls (e.g., tert-Butyl hydroperoxide) to ensure your assay is working correctly and negative controls (vehicle-treated cells) to establish a baseline[5].
-
Consider Assay Type: The type of ROS assay used is critical. Be aware of potential direct interactions between DFX and your fluorescent or colorimetric probes.
-
Corroborate with Multiple Assays: Use multiple, mechanistically different assays to measure oxidative stress to confirm your findings.
Category 3: Fluorescence-Based Assays
Question: We are experiencing signal quenching in our fluorescence-based assays in the presence of Deferasirox. How can we mitigate this?
Answer: Deferasirox possesses intrinsic fluorescence and can also quench the fluorescence of other molecules, a common source of interference in fluorescence-based assays[11][12][13].
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of Deferasirox alone at the excitation and emission wavelengths of your assay to determine its background contribution.
-
Perform a Quenching Control: Incubate your fluorescent probe with Deferasirox in a cell-free system to assess the degree of fluorescence quenching.
-
Adjust Concentration: If possible, use the lowest effective concentration of Deferasirox to minimize interference.
-
Use a Different Fluorophore: If significant interference persists, consider using a fluorescent probe with excitation and emission spectra that do not overlap with those of Deferasirox.
-
Orthogonal Assays: Validate your findings with non-fluorescence-based methods, such as colorimetric or luminescence-based assays[13].
Category 4: Cell-Based Assays (Viability, Proliferation, Apoptosis)
Question: We are seeing unexpected effects on cell signaling pathways in our cell-based assays with Deferasirox that are not related to iron chelation. Can you explain this?
Answer: Deferasirox can have off-target effects on various cellular signaling pathways, which can be a confounding factor if not accounted for. For example, Deferasirox has been shown to repress the mTOR signaling pathway by enhancing the expression of REDD1, independent of its iron-chelating activity[14].
Troubleshooting Steps:
-
Review Literature for Off-Target Effects: Be aware of the known non-canonical effects of Deferasirox on cellular signaling.
-
Iron-Replete Controls: To distinguish between iron chelation-dependent and -independent effects, include a control where cells are treated with the Deferasirox-iron complex or are cultured in iron-supplemented media[15].
-
Specific Pathway Inhibitors/Activators: Use known inhibitors or activators of the suspected off-target pathway to confirm that the observed effects are indeed due to Deferasirox's interaction with that pathway.
-
Molecular Knockdown/Knockout: If feasible, use techniques like siRNA to knock down key components of the signaling pathway to validate Deferasirox's mechanism of action[14].
Quantitative Data Summary
Table 1: Reported IC₅₀ Values of Deferasirox in Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |
| K562 | Myeloid Leukemia | 46.33 | 48 |
| U937 | Myeloid Leukemia | 16.91 | 48 |
| HL-60 | Myeloid Leukemia | 50 | 48 |
| Fresh AML Cells | Acute Myeloid Leukemia | 87.63 - 172.2 | 48 |
| A549 | Non-Small Cell Lung Carcinoma | 95 | 24 |
| MRC5 | Normal Lung Fibroblast | 106 | 24 |
| NL20 | Normal Bronchus | 97 | 24 |
| AGS | Gastric Cancer | < 10 | 72 |
Data sourced from multiple studies[14][15][16].
Table 2: Interference of Deferasirox in Serum Iron (sFe) and Unsaturated Iron Binding Capacity (UIBC) Assays
| Analyte | Interferent | Observed Effect | Reference |
| Serum Iron (sFe) | Deferasirox-Iron Complex | Falsely elevated sFe | [1][2] |
| Serum Iron (sFe) | Iron-Free Deferasirox | No significant effect | [1][2] |
| UIBC | Iron-Free Deferasirox | Falsely elevated UIBC | [1][2] |
Key Experimental Protocols
1. Measurement of Serum Iron (sFe) and UIBC Interference
-
Sample Preparation: Pooled human serum or individual serum samples are spiked with varying concentrations of Deferasirox (e.g., 0-300 µM) or its iron complex.
-
Assay Systems: The prepared samples are analyzed using different commercially available photometric assay systems.
-
Data Analysis: The measured sFe and UIBC values from the DFX-containing samples are compared to the baseline values of the untreated serum to determine the extent of interference[1][2].
2. In Vitro ROS Production Assay
-
Cell Culture: Human neutrophils or other relevant cell types are isolated and cultured.
-
Treatment: Cells are incubated with Deferasirox at clinically relevant concentrations (e.g., 50 µM). Positive controls (e.g., fMLP or PMA for neutrophils) are included.
-
ROS Detection: ROS production is measured using flow cytometry with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Data Analysis: The median fluorescence intensity of DFX-treated cells is compared to that of untreated and positive control cells[7][8].
3. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells (e.g., A549, MRC5) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL).
-
Treatment: After allowing cells to adhere (typically 24 hours), they are treated with a range of Deferasirox concentrations (e.g., 10-300 µM) for a defined period (e.g., 24 hours).
-
MTS Reagent: At the end of the incubation, an MTS reagent is added to each well, and the plates are incubated for a further 1-2 hours.
-
Absorbance Reading: The optical density is measured at 490 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control[16].
Visualizations
References
- 1. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during - Biospecimen Research Database [brd.nci.nih.gov]
- 4. Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deferasirox exposure induces reactive oxygen species and reduces growth and viability of myelodysplastic hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency | Saigo | Journal of Clinical Medicine Research [jocmr.org]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly sensitive AIEE active fluorescent probe for detection of deferasirox: extensive experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning the Solid- and Solution-State Fluorescence of the Iron-Chelator Deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deferasirox’s Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for preventing Deferasirox-induced cytotoxicity in primary cell cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Deferasirox-induced cytotoxicity in primary cell cultures.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High cell death at expected therapeutic concentrations | Iron Depletion-Induced Stress: Deferasirox's primary mechanism is iron chelation, which can lead to apoptosis and ferroptosis in cells.[1][2] | Iron Supplementation: Co-administer ferric chloride (FeCl₃) to the culture medium. A final concentration of 50-100 µM FeCl₃ has been shown to rescue cells from Deferasirox-induced cytotoxicity.[1][2] |
| Oxidative Stress: Deferasirox can induce the production of reactive oxygen species (ROS), leading to cellular damage.[3][4] | Antioxidant Co-treatment: Supplement the culture medium with an antioxidant like N-acetylcysteine (NAC) at a concentration of 5 mM.[4][5] | |
| Mitochondrial Dysfunction: Deferasirox can cause mitochondrial swelling and a decrease in mitochondrial membrane potential.[6][7] | Mitochondrial-targeted Antioxidants: Consider using a mitochondrial-targeted antioxidant such as Mito-TEMPO, although its effectiveness against Deferasirox-induced damage may vary. | |
| Inconsistent results between experiments | Variable Iron Levels in Media: Basal media and serum can have varying levels of iron, affecting the effective concentration of the iron chelator. | Use Iron-defined Media: Whenever possible, use a defined medium with a known iron concentration to ensure consistency. |
| Cell Density: The cytotoxic effect of Deferasirox can be dependent on cell density. | Standardize Seeding Density: Maintain a consistent cell seeding density across all experiments. | |
| Difficulty in distinguishing between apoptosis and other forms of cell death | Multiple Cell Death Pathways: Deferasirox can induce apoptosis, ferroptosis, and autophagy.[3] | Use Specific Inhibitors: To dissect the cell death pathway, use inhibitors such as the pan-caspase inhibitor Z-VAD-FMK for apoptosis or ferrostatin-1 for ferroptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Deferasirox-induced cytotoxicity in primary cells?
A1: The primary mechanism is the chelation of intracellular iron, which is essential for numerous cellular processes. This iron depletion can lead to the induction of apoptosis, ferroptosis, and autophagy.[1][2][3] Deferasirox can also cause an off-target effect on the inner mitochondrial membrane, leading to mitochondrial swelling and dysfunction, and can induce oxidative stress through the generation of reactive oxygen species (ROS).[3][6][7]
Q2: How can I prevent Deferasirox-induced cytotoxicity in my primary cell cultures while still studying its iron chelation effects?
A2: The most direct way to prevent cytotoxicity is to supplement the culture medium with iron, for example, with 50-100 µM ferric chloride (FeCl₃).[1][2] This will counteract the iron-depleting effects of Deferasirox. Additionally, co-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate cytotoxicity by reducing oxidative stress.[4][5]
Q3: What are the typical IC50 values for Deferasirox in primary cells?
A3: IC50 values for Deferasirox can vary significantly depending on the primary cell type and the experimental conditions. While extensive data for primary cells is limited in the provided search results, IC50 values in cancer cell lines have been reported to range from 3.2 to 47.9 μM.[1] It is crucial to determine the IC50 for your specific primary cell type empirically.
Q4: Can Deferasirox affect mitochondrial function even at non-toxic concentrations?
A4: Yes, Deferasirox can cause mitochondrial swelling and partial uncoupling without necessarily leading to immediate cell death.[7] This is thought to be an off-target effect on the inner mitochondrial membrane.[7] Therefore, it is advisable to assess mitochondrial health even when overt cytotoxicity is not observed.
Q5: What is the role of Nrf2 in Deferasirox-induced cytotoxicity?
A5: Deferasirox treatment can lead to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response.[3] This activation is linked to the increased production of ROS and the subsequent induction of ferroptosis.[3]
Quantitative Data Summary
Table 1: Reported IC50 Values for Deferasirox in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Human Lung Cancer | 72 | 10-100 (approx.) | [2] |
| Multiple Myeloma Cell Lines | Human Multiple Myeloma | 48 | 3.2 - 47.9 | [1] |
| miPS-LLCcm | Murine Induced Pluripotent Stem Cell-derived Lewis Lung Carcinoma | 48 | Not specified, but stronger than Deferoxamine | [8] |
Note: Data on IC50 values in primary cell cultures were not extensively available in the provided search results. Researchers should determine these values empirically for their specific cell types.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is adapted from a general cytotoxicity assay protocol.[9]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Deferasirox concentrations (e.g., 1-100 µM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine). To test the protective effect of iron, co-treat a set of wells with Deferasirox and 50-100 µM FeCl₃.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Measurement of Reactive Oxygen Species (ROS)
This protocol is based on the use of a fluorescent ROS indicator.[10]
-
Cell Culture and Treatment: Culture primary cells on glass coverslips or in a 96-well plate. Treat the cells with Deferasirox with and without an antioxidant (e.g., 5 mM NAC). Include a positive control for ROS induction (e.g., H₂O₂).
-
Staining: After the treatment period, wash the cells with a balanced salt solution and incubate them with a fluorescent ROS probe (e.g., CellROX™ Deep Red or H2DCFDA) according to the manufacturer's protocol.
-
Imaging/Measurement: Visualize ROS production using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader or flow cytometer.
-
Analysis: Compare the fluorescence intensity of treated cells to the control cells to determine the fold change in ROS levels.
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol utilizes a potentiometric dye like TMRM or MitoTracker® Red.[6][11]
-
Cell Preparation and Treatment: Grow primary cells on glass-bottom dishes suitable for live-cell imaging. Treat the cells with Deferasirox. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: After treatment, incubate the cells with a low concentration of TMRM or MitoTracker® Red in the dark.
-
Live-Cell Imaging: Acquire images using a fluorescence microscope equipped with a temperature-controlled stage.
-
Quantification: Measure the fluorescence intensity of the mitochondria in individual cells. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Signaling pathways of Deferasirox-induced cytotoxicity.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Strategies to prevent Deferasirox cytotoxicity.
References
- 1. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The iron chelator Deferasirox causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Shedding Light on Oxidative Stress: CellROX™ Deep Red Reagent For ROS Detection | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Detecting changes in the mitochondrial membrane potential by quantitative fluorescence microscopy [protocols.io]
Addressing Deferasirox insolubility for in vivo animal studies
Welcome to the Technical Support Center for addressing Deferasirox insolubility in preclinical research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully formulating Deferasirox for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of Deferasirox?
A1: Deferasirox is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] Its solubility is very poor in most solvents and is pH-dependent.[2][3] In aqueous solutions at physiological pH, its solubility is limited. For example, at pH 6.8 and 37°C, its solubility is approximately 0.04 mg/mL, and at pH 7.4 and 25°C, it is around 0.4 mg/mL.[2][4] It is practically insoluble in water but shows higher solubility in organic solvents.[5][6]
Q2: Which organic solvents can dissolve Deferasirox for creating stock solutions?
A2: Deferasirox is soluble in several organic solvents, which are typically used for creating concentrated stock solutions before further dilution.[5] Common choices include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] For maximum solubility in aqueous buffers, it is recommended to first dissolve Deferasirox in DMF and then dilute with the chosen buffer.[5]
Q3: Why can't I simply dissolve Deferasirox in water for my animal studies?
A3: Due to its very low aqueous solubility, dissolving Deferasirox directly in water or simple aqueous buffers at concentrations required for most in vivo studies is not feasible.[3][5] This poor solubility can lead to inaccurate dosing, low and variable bioavailability, and potential precipitation at the administration site.[7]
Q4: What is the most common formulation approach for oral gavage in animal studies?
A4: The most straightforward and widely used method for oral administration in preclinical studies is to create a suspension of the drug in an aqueous vehicle containing a suspending agent.[8][9] This approach does not solubilize the drug but ensures a uniform dispersion for consistent dosing.
Troubleshooting Guide
Q1: My Deferasirox suspension is not uniform, and the drug settles out quickly. What can I do?
A1: This indicates a need for a better suspending agent or improved homogenization.
-
Choice of Vehicle: Ensure you are using an appropriate vehicle with a suspending agent. Common options include 0.5% carboxymethylcellulose (CMC) or 0.5% hydroxypropylcellulose (HPMC).[8][9]
-
Homogenization: Ensure the suspension is thoroughly mixed before each administration. Use a vortex mixer or sonication to break up agglomerates and create a fine, uniform dispersion.
-
Particle Size: The particle size of the raw Deferasirox powder can affect suspension stability. If possible, using micronized powder can improve suspension quality.[1][10]
Q2: I am observing high variability in plasma concentrations between my study animals. Could the formulation be the cause?
A2: Yes, formulation is a primary suspect for high pharmacokinetic variability with poorly soluble drugs.
-
Inconsistent Dosing: If the suspension is not homogenous, different animals may receive different doses. Ensure the suspension is mixed well immediately before dosing each animal.[8]
-
Poor Bioavailability: The inherent low solubility of Deferasirox limits its dissolution and absorption in the gastrointestinal tract, which can vary between animals.[7] For studies sensitive to pharmacokinetic variability, consider more advanced formulations like nanosuspensions or solid dispersions to improve the dissolution rate and bioavailability.[11][12]
Q3: During LC-MS/MS analysis of plasma samples, I'm seeing lower-than-expected concentrations and inconsistent results with repeat injections of the same sample. What could be wrong?
A3: This issue may be caused by the chelation of ferric ions from the analytical instrument itself. Deferasirox is a potent iron chelator and can bind to trace amounts of iron in the LC-MS system, particularly from stainless steel components like the injection needle.[13] This leads to a lower detectable concentration of the free drug. To solve this, add a small concentration of a competitive chelator like EDTA (e.g., 0.04 mM) to both the mobile phase and the sample diluent.[13] This will prevent Deferasirox from binding to iron within the system, leading to accurate and reproducible measurements.[13]
Data Summary
Table 1: Solubility of Deferasirox in Various Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | 30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [5] |
| Ethanol | 2 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [5] |
| Water (pH 7.4, 25°C) | 0.4 mg/mL | [4] |
| Water (pH 6.8, 37°C) | 0.04 mg/mL |[2] |
Table 2: Common Oral Suspension Vehicles for In Vivo Studies
| Vehicle Composition | Animal Model | Reference |
|---|---|---|
| 0.5% Hydroxypropylcellulose (Klucel) in water | Mice | [9] |
| 0.5% Carboxymethylcellulose (CMC) in water | Rodents |[8] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Deferasirox Suspension for Oral Gavage
This protocol describes a standard method for preparing a Deferasirox suspension suitable for oral administration in rodents.
Materials:
-
Deferasirox powder or tablets
-
Vehicle: 0.5% (w/v) Hydroxypropylcellulose (HPMC) or Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle (if using tablets)
-
Weighing scale
-
Magnetic stirrer and stir bar or homogenizer
-
Graduated cylinder or volumetric flask
-
Oral gavage needles
Procedure:
-
Calculate Requirements: Determine the total volume of suspension needed based on the dose, animal weight, and number of animals. For example, for a 100 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you would need 2.5 mg of Deferasirox per mouse.
-
Prepare Vehicle: Prepare the 0.5% HPMC or CMC solution by slowly adding the powder to sterile water while stirring continuously until fully dissolved.
-
Weigh Deferasirox: Accurately weigh the required amount of Deferasirox powder. If using tablets, crush them into a fine, uniform powder using a mortar and pestle.[8]
-
Create Slurry: Add a small amount of the vehicle to the Deferasirox powder to create a thick, uniform paste or slurry. This helps to wet the powder and prevent clumping.
-
Suspend the Drug: Gradually add the remaining vehicle to the slurry while continuously stirring or homogenizing.
-
Ensure Homogeneity: Continue stirring with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension. Visually inspect for any clumps or rapid sedimentation.
-
Administration: Immediately before dosing each animal, thoroughly mix the suspension by vortexing or inverting the container to ensure the drug is evenly distributed. Administer the calculated volume via oral gavage.
Protocol 2: General Method for Deferasirox Quantification in Plasma
This protocol outlines the key steps for measuring Deferasirox concentrations in animal plasma using LC-MS/MS, a common bioanalytical technique.[14][15]
Materials:
-
Animal plasma samples (stored at -80°C)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid
-
EDTA
-
Internal Standard (IS), e.g., Mifepristone[13]
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column (e.g., XTerra RP18)[14]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 200-300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid and 0.04 mM EDTA.[13]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 0.04 mM EDTA.[13]
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution method, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute Deferasirox and the IS.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Perform detection using Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Deferasirox (e.g., m/z 374.2 → 108.1) and the chosen internal standard.[13]
-
-
Quantification:
-
Prepare a calibration curve using blank plasma spiked with known concentrations of Deferasirox.
-
Process the calibration standards and unknown samples using the same procedure.
-
Calculate the concentration of Deferasirox in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations & Workflows
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ajrcps.com [ajrcps.com]
- 7. WO2018208242A1 - Formulation of deferasirox tablet for oral suspension composition with better processability - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of ultrafine deferasirox particles via rapid expansion of supercritical solution (RESS process) using Taguchi approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deferasirox Nanosuspension Loaded Dissolving Microneedles for Intradermal Delivery [mdpi.com]
- 12. Solid Dispersion Pellets: An Efficient Pharmaceutical Approach to Enrich the Solubility and Dissolution Rate of Deferasirox - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 14. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Adjusting Deferasirox dosage in long-term cell culture experiments
Welcome to the technical support center for using Deferasirox (DFX) in long-term cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Deferasirox in cell culture?
A1: Deferasirox is an orally active, high-affinity iron chelator.[1][2] In cell culture, its primary mechanism is the depletion of intracellular iron, an element essential for cell proliferation and various metabolic processes.[3][4] This iron deprivation can lead to several downstream effects, including:
-
Induction of Apoptosis: DFX has been shown to induce caspase-dependent apoptosis in various cancer cell lines, including multiple myeloma and leukemia.[5][6][7]
-
Cell Cycle Arrest: Iron depletion can halt the cell cycle, thereby inhibiting proliferation.[8]
-
Generation of Reactive Oxygen Species (ROS): DFX treatment can lead to an increase in intracellular ROS levels, contributing to cytotoxicity.[9]
-
Induction of Ferroptosis: In some cell lines, such as acute lymphoblastic leukaemia, DFX can induce a form of iron-dependent cell death called ferroptosis, often mediated by the NRF2 signaling pathway.[9][10]
Q2: What is a recommended starting concentration for Deferasirox in a new cell line?
A2: The optimal concentration of Deferasirox is highly cell-line dependent, with IC₅₀ (half-maximal inhibitory concentration) values ranging from the nanomolar to the micromolar scale. For initial experiments, a dose-response study is crucial. Based on published data, a starting range of 1 µM to 50 µM is common for many cancer cell lines.[5][7][11] For instance, in acute lymphoblastic leukaemia cell lines, concentrations as low as 100 nM have been shown to be effective, while multiple myeloma cells respond to concentrations in the range of 3.2 to 47.9 μM.[5][9]
Q3: My cells are dying too quickly after DFX treatment. How should I adjust the dosage?
A3: Rapid, widespread cell death suggests the initial concentration is too high for your specific cell line or experimental duration.
-
Reduce Concentration: Lower the DFX concentration significantly, potentially by 50-75%, and perform a new dose-response curve.
-
Shorten Incubation Time: The cytotoxic effects of DFX are time-dependent.[3][11] Reduce the exposure time (e.g., from 48h to 24h) to assess the initial response before committing to longer-term experiments.
-
Check Cell Density: Ensure you are seeding a consistent and appropriate number of cells. Low cell density can make cultures more susceptible to cytotoxic agents.
Q4: I am not observing a significant anti-proliferative effect. What should I do?
A4: If you do not observe the expected effect, consider the following troubleshooting steps:
-
Increase Concentration: Your cell line may be less sensitive to DFX. Gradually increase the concentration in a stepwise manner (e.g., 25 µM, 50 µM, 100 µM). Some studies have used concentrations up to 100 µM.[3][11]
-
Increase Incubation Time: The effects of iron chelation may take longer to manifest in some cells. Extend the incubation period to 48 or 72 hours, ensuring the control cells do not become over-confluent.[11][12]
-
Confirm Drug Activity: Ensure your DFX stock solution is prepared and stored correctly to maintain its potency.
-
Verify Iron Chelation: To confirm that the observed effects are due to iron chelation, perform a rescue experiment by co-incubating the cells with DFX and a source of iron, such as ferric chloride (FeCl₃) or FeSO₄.[11][12][13] The reversal of the cytotoxic effect in the presence of supplemental iron confirms the drug's mechanism of action.[11][12]
Q5: How does DFX treatment affect key signaling pathways?
A5: Deferasirox-induced iron depletion impacts several critical signaling pathways. Key pathways to monitor include:
-
NRF2 Pathway: DFX can increase the production of ROS, which in turn activates the NRF2 signaling pathway, a key regulator of cellular response to oxidative stress and ferroptosis.[9]
-
mTOR Pathway: In myeloid leukemia cells, DFX has been shown to repress the mTOR pathway by enhancing the expression of REDD1, an inhibitor of mTOR signaling.[7]
-
Apoptosis Pathways: Monitor the activation of caspases (especially Caspase-3, -7, and -9) and cleavage of PARP to confirm the induction of the intrinsic apoptosis pathway.[5][7]
Data Summary Tables
Table 1: IC₅₀ Values of Deferasirox in Various Cancer Cell Lines
| Cell Line Category | Specific Cell Line(s) | Incubation Time | IC₅₀ Value (µM) | Reference |
| Myeloid Leukemia | K562, U937, HL60 | 24-72h | 17 - 50 | [7] |
| Fresh AML Patient Cells | 24-72h | 88 - 172 | [7] | |
| Lymphoma | NCI H28:N78, Jiyoye, Ramos | 24-72h | Concentration-dependent decrease | [3] |
| Multiple Myeloma | U266, RPMI8226, etc. | 72h | 3.2 - 47.9 | [5] |
| Gastric Cancer | AGS, MKN-28, SNU-484, etc. | 24-72h | Dose-dependent inhibition | [11] |
| Prostate Cancer | PC3, LNCaP | Not Specified | IC₅₀ determined | [4] |
| Lung Cancer | A549 | 72h | ~20-30 (estimated from graph) | [12] |
| Pancreatic Cancer | MIAPaCa2 | 96h | 10 | [14] |
| Breast Cancer | MDA-MB-231 | 96h | 4 | [14] |
| Ovarian Cancer | IGROV1-R10 (Chemoresistant) | 48h | Optimal at 25 (in combination) | [15][16] |
Table 2: Troubleshooting Guide for DFX Experiments
| Issue | Possible Cause | Recommended Action |
| Excessive Cytotoxicity | Concentration too high; Cell line is highly sensitive. | Reduce DFX concentration by 50-75%. Shorten the incubation time. |
| No Observable Effect | Concentration too low; Insufficient incubation time; Drug inactivity. | Increase DFX concentration. Extend incubation to 48h or 72h. Prepare fresh drug stock. |
| Inconsistent Results | Variation in cell density; Instability of DFX in media. | Standardize seeding density. Replenish media with fresh DFX every 24-48h for long-term culture. |
| Effect is not due to Iron Chelation | Off-target effects. | Perform an iron rescue experiment: co-treat cells with DFX and 50-100 µM FeSO₄ or FeCl₃.[11][12] |
Visualized Workflows and Pathways
Caption: Workflow for optimizing Deferasirox dosage in cell culture experiments.
Caption: Simplified signaling pathways affected by Deferasirox (DFX).
Key Experimental Protocols
1. Cell Viability Assay (General Protocol using CCK-8/WST-1)
-
Objective: To determine the cytotoxic effect of DFX and calculate the IC₅₀ value.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Deferasirox in complete culture medium.
-
Remove the overnight medium and add 100 µL of medium containing the various DFX concentrations (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[9]
-
Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀.
-
2. Iron Rescue Experiment
-
Objective: To confirm that DFX-induced cytotoxicity is mediated by iron chelation.
-
Methodology:
-
Follow the setup for the cell viability assay (Protocol 1).
-
Create an additional set of treatment groups. For each DFX concentration, prepare a corresponding well that includes the same DFX concentration plus a supplemental source of iron. A final concentration of 100 µM FeSO₄ is often sufficient.[11]
-
Incubate for the desired duration (e.g., 48 hours).
-
Measure cell viability using CCK-8 or a similar assay.
-
Expected Outcome: The cytotoxic effect of DFX should be partially or fully reversed in the wells containing supplemental iron, demonstrating that the drug's primary mechanism of action is iron depletion.[11][12]
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following DFX treatment.
-
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentration of DFX (e.g., the IC₅₀ value) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the antitumor effects of deferasirox on prostate cancer cells: insights into proliferation, apoptosis, and invasion mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferasirox shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. dovepress.com [dovepress.com]
- 16. Drug Repurposing: Deferasirox Inhibits the Anti-Apoptotic Activity of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the impact of serum proteins on Deferasirox activity in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the in vitro activity of Deferasirox, with a particular focus on mitigating the impact of serum proteins.
Frequently Asked Questions (FAQs)
Q1: How does Deferasirox exert its effect in vitro?
Deferasirox is an orally active iron chelator. Its primary mechanism of action is the binding of trivalent iron (Fe3+) with high affinity in a 2:1 ratio, forming a stable complex that can be excreted.[1][2] This depletion of iron from cells can inhibit cellular proliferation and induce apoptosis, which is particularly relevant in cancer research where rapidly dividing cells have a high iron requirement.[3][4] Deferasirox has been shown to inhibit the growth of various cancer cell lines, including those of lung, breast, and leukemia.[3][5][6]
Q2: Why is the presence of serum proteins, particularly human serum albumin (HSA), a critical consideration in our in vitro experiments with Deferasirox?
Deferasirox is highly bound to plasma proteins, with approximately 99% being bound almost exclusively to serum albumin.[1][2] This high level of protein binding means that in the presence of serum or albumin in cell culture media, the concentration of free, active Deferasirox is significantly reduced. The bound drug is generally considered unavailable to interact with its target.[7] Consequently, researchers may observe a diminished effect of Deferasirox in serum-containing media compared to serum-free conditions. This necessitates careful consideration of the experimental setup and interpretation of results.
Q3: What is the binding affinity of Deferasirox to human serum albumin (HSA)?
The interaction between the iron complex of Deferasirox (Fe(III)-DFX) and HSA has been studied using various spectroscopic methods. The binding constant (Ka) for this interaction was determined to be in the order of 10^4 M^-1, with approximately one binding site on the albumin molecule.[8] The primary forces driving this interaction are suggested to be hydrophobic.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro activity of Deferasirox and its interaction with serum proteins.
Table 1: In Vitro IC50 Values of Deferasirox in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 72 | Not specified, but activity shown | [3][9] |
| HCT116 | Colon Cancer | Not specified | Consistent activity observed | [9] |
| L929 | Mouse Fibroblast (Non-cancerous) | Not specified | Consistent activity observed | [9] |
| PC-3 | Human Prostate Cancer | 72 | Not specified | [3] |
| HepG2 | Human Hepatocellular Carcinoma | 72 | Not specified | [3] |
| EL4 | Murine Leukemia | Not specified | Dose-dependent decrease in viability | [5] |
| L1210 | Murine Leukemia | Not specified | Dose-dependent decrease in viability | [5] |
| AGS, MKN-28, SNU-484, SNU-638 | Gastric Cancer | 24, 48, 72 | Dose- and time-dependent inhibition | [4] |
| NCI-H929, Jiyoye, Ramos | Malignant Lymphoma | 24, 48, 72 | Dose-dependent decrease in viability | [1] |
Table 2: Binding Parameters of Deferasirox and its Iron Complex to Plasma Proteins
| Molecule | Species | Unbound Fraction in Plasma (%) | Principal Binding Protein | Binding Constant (Ka) to HSA |
| Deferasirox | Human | 0.4 - 1.8 | Serum Albumin | Not explicitly stated for Deferasirox alone |
| Fe-[Deferasirox]2 | Human | 0.2 - 1.2 | Serum Albumin | ~10^4 M^-1[8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of Deferasirox on cell viability in the presence or absence of serum.
Materials:
-
Cells of interest
-
Complete growth medium (with and without serum)
-
Deferasirox stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Deferasirox in both serum-containing and serum-free media.
-
Remove the overnight culture medium and replace it with the media containing the different concentrations of Deferasirox. Include appropriate controls (untreated cells, vehicle control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Intracellular Iron Chelation Assessment using Calcein-AM Assay
This assay measures the ability of Deferasirox to chelate intracellular labile iron.
Materials:
-
Cells of interest
-
Culture medium
-
Deferasirox
-
Calcein-AM (acetoxymethyl ester)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Load cells with Calcein-AM (typically 0.1-1 µM) for 15-30 minutes at 37°C. Calcein-AM is cell-permeable and becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by iron.
-
Wash the cells to remove extracellular Calcein-AM.
-
Treat the cells with various concentrations of Deferasirox.
-
Measure the fluorescence intensity (Excitation ~488 nm, Emission ~517 nm). An increase in fluorescence indicates that Deferasirox is chelating intracellular iron, thereby de-quenching calcein.
Deferasirox-Albumin Binding Assessment using Equilibrium Dialysis
This method determines the fraction of Deferasirox bound to albumin.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membrane (with a molecular weight cutoff that retains albumin but allows free Deferasirox to pass)
-
Human Serum Albumin (HSA) solution in a suitable buffer (e.g., PBS)
-
Deferasirox solution of known concentration
-
Analytical method to quantify Deferasirox (e.g., HPLC)
Procedure:
-
Place the HSA solution in one chamber of the dialysis unit and the Deferasirox solution in the other chamber.
-
Incubate the apparatus with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
At equilibrium, take samples from both chambers.
-
Measure the concentration of Deferasirox in both the albumin-containing chamber and the albumin-free chamber.
-
The concentration in the albumin-free chamber represents the unbound drug concentration. The total concentration is measured in the albumin-containing chamber.
-
Calculate the percentage of bound Deferasirox.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for Deferasirox in cell viability assays.
-
Possible Cause: Presence of serum in the culture medium.
-
Troubleshooting Steps:
-
Quantify the effect of serum by performing the assay in parallel with serum-free medium.
-
If the experiment requires serum, increase the concentration of Deferasirox to account for the sequestration by albumin.
-
Consider using a lower percentage of serum if tolerated by the cells for the duration of the experiment.
-
Issue 2: High background fluorescence in the Calcein-AM assay.
-
Possible Cause: Incomplete removal of extracellular Calcein-AM or spontaneous hydrolysis of the dye.
-
Troubleshooting Steps:
-
Ensure thorough washing of cells after loading with Calcein-AM.
-
Prepare fresh Calcein-AM working solution for each experiment.
-
Include a "no-cell" control to measure the background fluorescence of the medium and dye.
-
Issue 3: Variability in results from equilibrium dialysis experiments.
-
Possible Cause: Leakage of the dialysis membrane, non-specific binding of the drug to the apparatus, or failure to reach equilibrium.
-
Troubleshooting Steps:
-
Check the integrity of the dialysis membrane before each experiment.
-
Pre-condition the dialysis apparatus with a solution of the drug to saturate non-specific binding sites.
-
Optimize the dialysis time to ensure that equilibrium is reached. This can be determined by measuring drug concentrations at multiple time points.
-
Visualizations
Caption: Interaction of Deferasirox with serum albumin and its intracellular mechanism.
Caption: Workflow for assessing the impact of serum on Deferasirox activity.
Caption: Troubleshooting decision tree for Deferasirox in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Errors in interpretation of data from equilibrium dialysis protein binding experiments. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Errors in interpretation of data from equilibrium dialysis protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
Deferasirox stability issues in long-term storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Deferasirox during long-term storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Deferasirox powder?
A1: Solid Deferasirox should be stored in a cool, dry, and dark place.[1] The material should be kept in tightly closed receptacles.[1] For laboratory use, it is often recommended to store the crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[2]
Q2: How should I prepare and store stock solutions of Deferasirox?
A2: Deferasirox is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[2] Stock solutions in DMSO can be stored at -20°C for up to one month.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] When preparing stock solutions, the solvent should be purged with an inert gas.[2]
Q3: Can I store Deferasirox in aqueous solutions?
A3: Deferasirox is sparingly soluble in aqueous buffers.[2] It is not recommended to store aqueous solutions of Deferasirox for more than one day due to its limited stability.[2] For experiments requiring an aqueous buffer, it is best to first dissolve Deferasirox in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice just before use.[2]
Q4: What are the main degradation pathways for Deferasirox?
A4: The primary degradation pathways for Deferasirox are hydrolysis (especially under acidic and basic conditions) and oxidation.[5] It is relatively stable under neutral, thermal, and photolytic stress conditions.[6]
Q5: Are there any known incompatibilities with other common lab reagents?
A5: Deferasirox is incompatible with strong oxidizing agents.[1] Care should be taken to avoid contact with such materials during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of Deferasirox due to improper storage or handling. | Prepare fresh solutions from solid stock. Verify the storage conditions of the solid compound. Perform a stability check using a suitable analytical method like HPLC. |
| Precipitation in aqueous experimental media. | Low aqueous solubility of Deferasirox. | Increase the concentration of the organic co-solvent (e.g., DMSO, DMF) if the experimental system allows. Prepare a more diluted final concentration. Ensure the pH of the medium is not in a range that promotes precipitation. |
| Discoloration of Deferasirox solutions. | Potential oxidation or degradation. | Discard the solution. Prepare fresh stock solutions and protect them from light and air (e.g., by using amber vials and purging with inert gas). |
Quantitative Stability Data
The following tables summarize the degradation of Deferasirox under various stress conditions as reported in forced degradation studies.
Table 1: Degradation of Deferasirox under Hydrolytic Conditions
| Condition | Duration | Temperature | % Degradation | Reference |
| 0.1N HCl | 30 min | Room Temp | 4.59% | |
| 0.5N HCl | 30 min | Room Temp | 8.2% | |
| 1N HCl | 30 min | Room Temp | 12.12% | |
| 0.1N NaOH | 30 min | Room Temp | 6.38% | |
| 0.5N NaOH | 30 min | Room Temp | 7.07% | |
| 1N NaOH | 30 min | Room Temp | 79.8% | |
| Neutral (Water) | 30 min | Room Temp | 5.17% |
Table 2: Degradation of Deferasirox under Other Stress Conditions
| Condition | Duration | Temperature | % Degradation | Reference |
| 0.1% H₂O₂ (Oxidative) | - | Room Temp | 11.22% | |
| Thermal | 30 min | 30°C | 0.16% | |
| Photolytic (UV light) | 72 hours | Room Temp | No degradation |
Experimental Protocols
Protocol 1: Stability Testing of Deferasirox by RP-HPLC
This protocol is adapted from stability-indicating HPLC methods for Deferasirox.
1. Materials and Reagents:
-
Deferasirox reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Milli-Q water
-
Hydrochloric acid (1N)
-
Sodium hydroxide (1N)
-
Hydrogen peroxide (30%)
2. Chromatographic Conditions:
-
Column: C18 (250mm x 4.6mm, 5µm particle size)
-
Mobile Phase: Acetonitrile: 0.1% Orthophosphoric Acid in water (v/v ratio may need optimization, e.g., 70:30)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25°C
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Deferasirox in a suitable organic solvent (e.g., Acetonitrile:water 50:50 v/v) and dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Sample Solutions for Forced Degradation:
-
Acid Degradation: Mix equal volumes of Deferasirox stock solution and 1N HCl. Keep at room temperature for a specified time, then neutralize with 1N NaOH and dilute with mobile phase.
-
Base Degradation: Mix equal volumes of Deferasirox stock solution and 1N NaOH. Keep at room temperature for a specified time, then neutralize with 1N HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix Deferasirox stock solution with a solution of H₂O₂ (e.g., 3%). Keep at room temperature for a specified time, then dilute with mobile phase.
-
Thermal Degradation: Keep the solid Deferasirox powder or a solution at an elevated temperature (e.g., 80°C) for a specified time. Dissolve/dilute with mobile phase.
-
Photolytic Degradation: Expose a solution of Deferasirox to UV light for a specified duration, then dilute with mobile phase.
-
4. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Deferasirox peak.
-
Calculate the percentage of degradation.
Visualizations
Caption: Proposed degradation pathways of Deferasirox.
Caption: Workflow for Deferasirox stability testing.
References
Validation & Comparative
Validating Deferasirox Iron Chelation Efficacy with Calcein-AM Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deferasirox's efficacy in chelating intracellular iron against other common iron chelators, with a focus on data obtained from the calcein-AM assay. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support researchers in their study design and execution.
Comparative Efficacy of Iron Chelators
The calcein-AM assay is a widely utilized method to determine the efficacy of iron chelators in accessing and binding the labile iron pool (LIP) within cells. The assay's principle lies in the fluorescence quenching of calcein by iron. When a chelator removes iron from calcein, fluorescence is restored, and the increase in fluorescence intensity is proportional to the chelator's efficacy.
Below is a summary of quantitative data from studies comparing Deferasirox (DFX) with other iron chelators.
| Iron Chelator | Assay Type | Cell Line/System | Key Findings | Reference |
| Deferasirox (ICL670A) | Cellular Calcein-AM Assay | H9c2 cells | Reached approximately 80% of the fluorescence increase induced by the strong iron chelator salicylaldehyde isonicotinoyl hydrazone (SIH). | [1] |
| Deferasirox (ICL670) | Acellular Calcein-Fe(III) Complex Assay | Cell-free system | Demonstrated an iron removing ability from the calcein-Fe(III) complex that was 40 times higher than that of Deferiprone. | |
| Deferiprone (CP20) | Acellular Calcein-Fe(III) Complex Assay | Cell-free system | Showed a lower efficacy in removing iron from the calcein-Fe(III) complex compared to Deferasirox. | |
| Deferoxamine (DFO) | Cellular Calcein-AM Assay | HA22T/VGH cells | Treatment with 100 µM DFO for 4 hours was used as a positive control for labile iron pool measurement. | [2] |
Note: Direct head-to-head quantitative comparisons of Deferasirox, Deferoxamine, and Deferiprone using a cellular calcein-AM assay within a single study are limited in the reviewed literature. The data presented is synthesized from different experimental setups.
Experimental Protocols
Calcein-AM Assay for Intracellular Labile Iron Chelation
This protocol outlines the steps to measure the efficacy of iron chelators in reducing the intracellular labile iron pool using the calcein-AM assay.
Materials:
-
Cells in culture (e.g., HeLa, H9c2, HepG2)
-
Calcein-AM (acetoxymethyl ester)
-
Iron chelators of interest (Deferasirox, Deferoxamine, Deferiprone)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
HEPES buffer
-
Hank's Balanced Salt Solution (HBSS)
-
Multi-well plates (e.g., 96-well, black, clear bottom)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Chelator Treatment: Treat the cells with varying concentrations of the iron chelators (e.g., Deferasirox, Deferoxamine, Deferiprone) for a predetermined incubation period (e.g., 4, 8, or 24 hours). Include an untreated control group.
-
Calcein-AM Loading:
-
Prepare a fresh working solution of calcein-AM (e.g., 0.25 µM) in a suitable buffer such as MEM with 1 mg/mL BSA or PBS with 20 mM HEPES and 1 mg/ml BSA.[2][3]
-
Remove the culture medium from the cells and wash them once with PBS.
-
Incubate the cells with the calcein-AM working solution for 15-30 minutes at 37°C, protected from light.[2]
-
-
Washing: After incubation, wash the cells once with PBS to remove extracellular calcein-AM.[2]
-
Fluorescence Measurement:
-
Data Analysis:
-
To normalize for cell number, a subsequent cell viability assay (e.g., crystal violet staining) can be performed.[2]
-
The increase in calcein fluorescence in chelator-treated cells compared to untreated cells indicates the chelation of intracellular labile iron. Express the data as a fold change or percentage increase in fluorescence relative to the control.
-
Visualizing Cellular Mechanisms and Workflows
Experimental Workflow: Calcein-AM Assay
The following diagram illustrates the key steps involved in the calcein-AM assay for evaluating iron chelator efficacy.
Caption: Workflow of the calcein-AM assay for iron chelation.
Cellular Iron Regulation and Deferasirox's Mechanism of Action
Deferasirox influences several key proteins involved in cellular iron homeostasis. The following diagram depicts the simplified signaling pathway.
References
- 1. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.7. Labile Iron Pool Assay and Calcein-AM Assay [bio-protocol.org]
- 3. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Dynamics of Deferasirox and Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and efflux of two prominent iron chelators, Deferasirox and Deferoxamine. The information presented is supported by experimental data to aid in understanding their distinct cellular behaviors and therapeutic mechanisms.
Introduction
Deferasirox and Deferoxamine are critical therapeutic agents for managing iron overload, a condition that can lead to severe organ damage. Deferasirox is an orally administered, tridentate chelator, while Deferoxamine is a hexadentate chelator typically administered parenterally. Their efficacy is not solely dependent on their iron-binding capacity but also on their ability to permeate cell membranes, chelate intracellular iron, and facilitate the excretion of the iron complex. This guide delves into the cellular transport mechanisms and the signaling pathways modulated by these two important drugs.
Comparison of Cellular Uptake and Efflux
The cellular transport of Deferasirox and Deferoxamine is dictated by their physicochemical properties. Deferasirox, being more lipophilic, is expected to have better membrane permeability compared to the hydrophilic Deferoxamine.
| Parameter | Deferasirox | Deferoxamine | Reference |
| Cellular Uptake | Uptake in HepaRG cells was observed to be greater than that of another oral chelator, deferiprone.[1] | Total uptake into Caco-2 cells after 60 minutes was 1.49 ± 0.09 x 10⁻³ nmol per filter.[2] | [1][2] |
| Permeability | In MDCK cells, Deferasirox was transported at comparable rates in the apical and basolateral directions.[3] | The apparent permeability coefficient (Papp) across Caco-2 monolayers is 0.170 x 10⁻⁷ ± 0.080 cm/s.[2] In MDCK cells, it did not move from the basolateral to the apical side.[3] | [2][3] |
| Efflux Mechanisms | Likely involves ATP-binding cassette (ABC) transporters, though specific transporters are not fully elucidated. | Efflux of the iron-complex (ferrioxamine) is a key part of its mechanism. | |
| Key Transporters | The specific solute carrier (SLC) and ABC transporters are under investigation. | The specific transporters involved in its uptake and efflux are not fully characterized. | [4][5] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This assay is a standard method to predict in vivo drug absorption by measuring the rate of transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelial cell layer with tight junctions.[6][7][8][9]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are used.[9]
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer.
-
The test compound (Deferasirox or Deferoxamine) is added to the apical (upper) chamber.
-
At specified time intervals, samples are taken from the basolateral (lower) chamber.
-
-
Transport Experiment (Basolateral to Apical):
-
The test compound is added to the basolateral chamber, and samples are collected from the apical chamber to assess efflux.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14][15][16][17][18][19]
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.[2]
-
Quantification of Intracellular Chelator Concentration by HPLC
This method allows for the direct measurement of the amount of chelator that has entered the cells.
Protocol for Deferoxamine:
-
Cell Culture and Treatment: Culture cells to the desired confluency and incubate with a known concentration of Deferoxamine for a specific duration.
-
Cell Lysis: After incubation, wash the cells to remove extracellular drug and lyse the cells to release intracellular contents.
-
Extraction: Extract Deferoxamine and its iron complex, ferrioxamine, from the cell lysate using solid-phase extraction.[10]
-
HPLC Analysis: Quantify the concentrations of Deferoxamine and ferrioxamine using reversed-phase HPLC with UV detection.[10]
-
Data Analysis: Calculate the intracellular concentration based on the cell number and lysate volume.
Protocol for Deferasirox:
-
Cell Culture and Treatment: Similar to the Deferoxamine protocol, treat cells with Deferasirox.
-
Sample Preparation: After washing, lyse the cells. Perform protein precipitation to remove interfering proteins.[17]
-
LC-MS/MS Analysis: Quantify the intracellular Deferasirox concentration using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[17]
-
Data Analysis: Determine the intracellular concentration based on a standard curve.
ABC Transporter-Mediated Efflux Assay
This assay helps to determine if a drug is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[20][21][22][23][24][25][26][27][28]
Protocol:
-
Cell Culture: Use cell lines that overexpress a specific ABC transporter (e.g., HEK293-Pgp) and a parental cell line as a control.
-
Incubation: Incubate the cells with a fluorescent substrate of the transporter (e.g., rhodamine 123 for P-gp) in the presence and absence of the test compound (Deferasirox or Deferoxamine).[21]
-
Fluorescence Measurement: Measure the intracellular accumulation of the fluorescent substrate using a flow cytometer or fluorescence plate reader.[21]
-
Data Analysis: A significant increase in intracellular fluorescence in the presence of the test compound indicates that it inhibits the efflux transporter and is therefore likely a substrate.
Signaling Pathways
Deferasirox and Deferoxamine have been shown to modulate distinct cellular signaling pathways, which contributes to their overall therapeutic and, in some cases, off-target effects.
Deferasirox and the mTOR Pathway
Deferasirox has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway in myeloid leukemia cells.[29][30] This inhibition is mediated by the upregulation of REDD1 and its downstream target, TSC2.[29][30] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[31][32][33]
References
- 1. dovepress.com [dovepress.com]
- 2. The transport of two iron chelators, desferrioxamine B and L1, across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport of iron chelators and chelates across MDCK cell monolayers: implications for iron excretion during chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Determination of desferrioxamine-available iron in biological tissues by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. acgpubs.org [acgpubs.org]
- 14. lcms.cz [lcms.cz]
- 15. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. storage.googleapis.com [storage.googleapis.com]
- 17. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kums.ac.ir [kums.ac.ir]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Machine Learning Modeling for ABC Transporter Efflux and Inhibition: Data Curation, Model Development, and New Compound Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnsbm.org [jnsbm.org]
- 24. Multidrug efflux mediated by ABC transporters | Institut für Medizinische Mikrobiologie | UZH [imm.uzh.ch]
- 25. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 26. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Landscape: A Comparative Guide to Deferasirox's Impact on Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the off-target effects of a therapeutic agent is paramount. Deferasirox, a widely used oral iron chelator, is no exception. While its primary function is to mitigate iron overload, a growing body of evidence reveals its significant off-target interactions with key cellular signaling pathways. This guide provides a comparative analysis of Deferasirox's off-target effects, juxtaposed with the alternative iron chelators Deferoxamine and Deferiprone, supported by experimental data and detailed methodologies.
This comprehensive comparison aims to equip researchers with the necessary information to anticipate, investigate, and interpret the cellular consequences of Deferasirox administration beyond its intended iron-chelating activity.
Comparative Analysis of Off-Target Effects on Major Signaling Pathways
The off-target effects of Deferasirox and its alternatives, Deferoxamine and Deferiprone, on critical cellular signaling pathways are summarized below. The data is compiled from various in vitro and in vivo studies.
| Signaling Pathway | Deferasirox | Deferoxamine | Deferiprone |
| NF-κB Signaling | Inhibition: Deferasirox has been shown to inhibit NF-κB mediated gene expression, independent of its iron chelation activity. This can lead to anti-inflammatory and anti-proliferative effects. | Variable Effects: Some studies suggest Deferoxamine can enhance TNF-α-dependent NF-κB signaling in certain cancer cells[1]. | Limited Data: There is limited direct evidence on the specific effects of Deferiprone on the NF-κB pathway. |
| mTOR Signaling | Inhibition: Deferasirox can repress signaling through the mTOR pathway by enhancing the expression of REDD1[2]. This contributes to its anti-proliferative and pro-apoptotic effects. | Limited Data: Specific studies on the direct impact of Deferoxamine on the mTOR pathway are scarce. | Limited Data: The off-target effects of Deferiprone on the mTOR signaling cascade are not well-documented. |
| MAPK Signaling | Activation: In osteosarcoma cells, Deferasirox has been observed to activate the MAPK signaling pathway, leading to increased phosphorylation of JNK, p38, and ERK[2]. | Inhibition: Deferoxamine has been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38 in osteoclast differentiation[3]. It has also been found to repress p38MAPK/ERK pathways in acute lymphoblastic leukemia[4][5]. | Modulation: Deferiprone has been implicated in altering tau pathology through mechanisms that may involve the MAPK/ERK pathway[6]. Some studies also suggest it can decrease the phosphorylation of the MAPK signaling pathway[7]. |
| PI3K/Akt Signaling | Repression: Deferasirox has been demonstrated to repress the PI3K/Akt/GSK3β pathway, contributing to its cytotoxic effects in certain cancer cells. | Activation: In contrast, Deferoxamine has been shown to activate the IL-6/PI3K/AKT pathway in triple-negative breast cancer cells, leading to enhanced iron uptake[8][9][10][11][12]. | Limited Data: There is a lack of specific studies investigating the direct off-target effects of Deferiprone on the PI3K/Akt signaling pathway. |
| JAK/STAT Signaling | Limited Data: Direct evidence for the off-target effects of Deferasirox on the JAK/STAT signaling pathway is currently limited. | Limited Data: The impact of Deferoxamine on the JAK/STAT pathway has not been extensively studied. | Limited Data: There is a scarcity of research on the off-target interactions of Deferiprone with the JAK/STAT signaling cascade. |
Visualizing the Impact: Signaling Pathway Diagrams
To visually represent the off-target interactions of Deferasirox, the following diagrams of the affected signaling pathways have been generated using Graphviz (DOT language).
References
- 1. Deferoxamine-induced increase in the intracellular iron levels in highly aggressive breast cancer cells leads to increased cell migration by enhancing TNF-α-dependent NF-κB signaling and TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferoxamine inhibits iron-uptake stimulated osteoclast differentiation by suppressing electron transport chain and MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1 α, Wnt/ β-Catenin, and p38MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Deferiprone Treatment in Aged Transgenic Tau Mice Improves Y-Maze Performance and Alters Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Deferoxamine-induced high expression of TfR1 and DMT1 enhanced iron uptake in triple-negative breast cancer cells by activating IL-6/PI3K/AKT pathway | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Deferoxamine-induced high expression of TfR1 and DMT1 enhanced iron uptake in triple-negative breast cancer cells by activating IL-6/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Deferasirox: A Comparative Guide to its In Vitro Specificity for Ferric Iron (Fe3+)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro specificity of the oral iron chelator Deferasirox for ferric iron (Fe3+) over ferrous iron (Fe2+). The following sections present a summary of quantitative data, detailed experimental methodologies for determining iron chelation specificity, and a discussion of Deferasirox's performance in relation to other iron chelators.
Deferasirox is an orally active, tridentate chelator that plays a crucial role in the management of chronic iron overload. Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for Fe3+, the pathological form of iron that accumulates in tissues and catalyzes the formation of damaging reactive oxygen species.
Comparative Binding Affinities: Deferasirox and Alternatives
| Chelator | Metal Ion | Stability Constant (log K) | Stoichiometry (Chelator:Ion) | Reference |
| Deferasirox | Fe3+ | 38.6 | 2:1 | [4][5] |
| Deferasirox | Fe2+ | Not Reported | Not Reported | |
| Deferasirox | Cu2+ | 16.65 | 1:1 | [6][7] |
| Deferasirox | Zn2+ | Very Low Affinity | Not Reported | [8][9] |
| Deferoxamine | Fe3+ | 30.6 | 1:1 | |
| Deferiprone | Fe3+ | 37 | 3:1 |
Table 1: Comparative Stability Constants of Iron Chelators. The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex.
Experimental Protocols for Determining Iron Chelation Specificity
The specificity of a chelator for a particular metal ion oxidation state is determined through various in vitro experimental techniques. The primary methods employed are potentiometric titration and spectrophotometric assays.
Potentiometric Titration
This is a classical and highly accurate method for determining the stability constants of metal complexes.
Principle: The formation of a complex between a chelator and a metal ion often involves the displacement of protons from the chelator molecule. This change in proton concentration (and thus pH) is monitored as a standardized solution of a strong base is added to a solution containing the chelator and the metal ion of interest.
Experimental Workflow:
Caption: Workflow for Potentiometric Titration.
Key Considerations for Fe2+:
-
Inert Atmosphere: All experiments involving Fe2+ must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent its rapid oxidation to Fe3+.
-
Reducing Agents: A mild reducing agent may be included to maintain iron in the ferrous state.
Spectrophotometric Assays
Spectrophotometry offers a more direct way to observe the formation of the metal-chelator complex.
Principle: The formation of a complex between a chelator and a metal ion often results in a change in the solution's absorbance spectrum. By monitoring the absorbance at a specific wavelength corresponding to the complex, the concentration of the complex can be determined.
Experimental Workflow:
Caption: Workflow for Spectrophotometric Assay.
Logical Relationship of Deferasirox's Binding Specificity
The high specificity of Deferasirox for Fe3+ is a key determinant of its therapeutic action. This selectivity ensures that the drug primarily targets the form of iron responsible for overload toxicity while minimizing interactions with the functional Fe2+ pool and other essential divalent metals.
Caption: Deferasirox's Selective Chelation.
Conclusion
The available in vitro data robustly supports the high specificity of Deferasirox for ferric iron (Fe3+). This is evidenced by its exceptionally high stability constant with Fe3+ and significantly lower affinity for other divalent metal ions such as Cu2+ and Zn2+. While a quantitative stability constant for the Deferasirox-Fe2+ complex is not prominently reported, the collective evidence points towards a much weaker interaction, which is fundamental to the drug's targeted therapeutic action and favorable safety profile. The experimental protocols outlined provide a framework for the rigorous in vitro characterization of the binding affinities and specificities of iron chelators.
References
- 1. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic aspects of iron(III)-chelation therapy with deferasirox (DFX) revealed by the solvolytic dissociation rate of the Fe(III)-DFX complex estimated with capillary electrophoretic reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deferasirox (Fe3+ chelate) | Benchchem [benchchem.com]
- 7. Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Deferasirox vs. Deferiprone: A Head-to-Head Comparison in Reducing the Labile Iron Pool
For Researchers, Scientists, and Drug Development Professionals
The management of iron overload, a critical concern in patients with transfusion-dependent anemias such as thalassemia and myelodysplastic syndromes, hinges on effective iron chelation therapy. The labile iron pool (LIP), a transient and redox-active fraction of intracellular iron, is a key therapeutic target due to its role in generating oxidative stress and subsequent organ damage. This guide provides a head-to-head comparison of two prominent oral iron chelators, Deferasirox and Deferiprone, focusing on their efficacy in reducing the labile iron pool, supported by experimental data and detailed methodologies.
Executive Summary
Both Deferasirox and Deferiprone are effective oral iron chelators that target the labile iron pool. Deferiprone, due to its lower molecular weight and higher lipophilicity, is suggested to have better access to the intracellular LIP, particularly in cardiac cells. In contrast, Deferasirox has shown significant efficacy in reducing overall iron burden, as measured by serum ferritin and liver iron concentration. Direct comparative clinical studies measuring the labile iron pool are limited; however, in vitro evidence and clinical outcomes related to iron toxicity provide valuable insights into their respective efficacies.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from comparative studies on Deferasirox and Deferiprone. It is important to note that most clinical trials utilize indirect markers of the labile iron pool, such as serum ferritin and magnetic resonance imaging (MRI) T2* values, which reflect overall iron stores.
Table 1: Comparison of Efficacy in Reducing Iron Overload Markers
| Parameter | Deferasirox | Deferiprone | Key Findings & Citations |
| Serum Ferritin Reduction | Significant reduction observed in multiple studies. In one study with myelodysplastic syndrome (MDS) patients, 27.7% of patients on Deferasirox achieved a >50% reduction in serum ferritin, whereas no patients on Deferiprone reached this endpoint.[1] However, another study in pediatric thalassemia patients showed no significant difference in mean serum ferritin levels between the two drugs.[2][3] | Efficacy in reducing serum ferritin has been demonstrated, though some studies suggest it may be less potent than Deferasirox in this regard.[1] Combination therapy with Deferasirox has been shown to be more effective in reducing serum ferritin than Deferiprone monotherapy.[4] | |
| Myocardial Iron Reduction (MRI T2) | Effective in reducing cardiac iron, though some studies suggest Deferiprone may be superior. | Generally considered more effective in reducing myocardial iron, potentially due to better penetration into cardiac tissue. A study on thalassemia major patients showed a significantly higher global heart T2 value in the Deferiprone group compared to the Deferasirox group.[5][6] | |
| Liver Iron Concentration (LIC) Reduction | Demonstrated to be effective in reducing LIC. | Also effective in reducing LIC, although some comparative studies suggest Deferasirox may have a stronger effect.[6] |
Experimental Protocols
Direct measurement of the labile iron pool is technically challenging in a clinical setting. However, several in vitro and specialized clinical research methods have been developed and utilized.
Measurement of Intracellular Labile Iron Pool using Fluorescent Probes (e.g., Calcein-AM)
This method provides a direct assessment of the chelatable iron within cells.
-
Cell Culture and Loading: Adherent cells (e.g., cardiomyocytes, hepatocytes) are cultured to a suitable confluency. The cells are then loaded with a membrane-permeant fluorescent probe, such as calcein acetoxymethyl ester (Calcein-AM).
-
Probe Activation: Once inside the cell, intracellular esterases cleave the acetoxymethyl ester group, trapping the fluorescent calcein molecule within the cytoplasm.
-
Fluorescence Quenching: The fluorescence of intracellular calcein is quenched upon binding to labile iron. The degree of quenching is proportional to the concentration of the LIP.
-
Chelator Addition and De-quenching: A strong, membrane-permeable iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone (SIH) or an excess of the investigational chelator) is added to the cells. This chelator rapidly binds the labile iron, displacing it from calcein.
-
Fluorescence Measurement: The resulting increase in fluorescence (de-quenching) is measured using a fluorescence plate reader or microscope. The magnitude of the fluorescence increase is directly proportional to the amount of labile iron that was initially bound to calcein.
-
Data Analysis: The change in fluorescence intensity before and after the addition of the strong chelator is used to quantify the labile iron pool.
Measurement of Labile Plasma Iron (LPI)
LPI represents the redox-active, non-transferrin-bound iron in the plasma and is a component of the systemic labile iron pool.
-
Sample Collection: Patient blood samples are collected in heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation.
-
LPI Assay: The assay typically involves the mobilization of labile iron by a weak chelator and its subsequent transfer to a fluorescent or colorimetric reporter molecule. The change in fluorescence or absorbance is then measured to quantify the LPI concentration.
Signaling Pathways and Mechanisms of Action
Both Deferasirox and Deferiprone exert their therapeutic effects by chelating excess iron, thereby preventing the formation of reactive oxygen species (ROS) through the Fenton reaction. This reduction in oxidative stress protects cellular components, including lipids, proteins, and DNA, from damage.
Caption: Mechanism of action of iron chelators in reducing iron overload-induced toxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment comparing the efficacy of Deferasirox and Deferiprone in reducing the intracellular labile iron pool.
Caption: A typical experimental workflow for comparing iron chelators in vitro.
Conclusion
Both Deferasirox and Deferiprone are crucial tools in the management of iron overload, with distinct profiles regarding their impact on different iron pools. While Deferiprone appears to have an advantage in accessing and chelating myocardial iron, Deferasirox demonstrates robust efficacy in reducing systemic iron burden. The choice between these agents, or their use in combination, should be guided by the specific clinical scenario, including the primary site of iron deposition and patient tolerance. Further head-to-head clinical trials employing direct measures of the labile iron pool are warranted to provide a more definitive comparison and to refine personalized chelation strategies.
References
- 1. A comparative study of deferasirox and deferiprone in the treatment of iron overload in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative assessment of deferiprone and deferasirox in thalassemia major patients in the first two decades-single centre experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Comparative study of Deferiprone versus Deferiprone with Deferasirox as iron chelation therapy in Thalassemic children | Bangladesh Journal of Child Health [banglajol.info]
- 5. mail.actamedindones.org [mail.actamedindones.org]
- 6. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
Cross-validation of Deferasirox quantification methods (HPLC vs. LC-MS/MS)
A Comparative Guide to Deferasirox Quantification: HPLC vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Deferasirox, an essential iron-chelating agent, in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely accessible technique for the quantification of Deferasirox. The method relies on the separation of the analyte from other components in a sample mixture based on its interaction with a stationary phase, followed by detection using a UV-Vis spectrophotometer.
Sample Preparation: A common sample preparation technique for plasma samples involves protein precipitation. In a typical protocol, acetonitrile is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis. For instance, a method described for human blood plasma utilized protein precipitation with acetonitrile before injection into the HPLC system[1][2]. Another approach for blood samples involved dispersive liquid-liquid microextraction based on solidification of floating organic drop (DLLME-SFO) to extract and concentrate Deferasirox prior to HPLC analysis[3]. For tablet formulations, a powdered tablet equivalent is typically dissolved in a suitable solvent like 0.1M sodium hydroxide, sonicated, and filtered before dilution and injection[4][5].
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is most frequently used for the separation of Deferasirox. Common dimensions are 150 mm x 4.6 mm with a 5 µm particle size[4][6][7].
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent is typically used. For example, a mobile phase consisting of acetonitrile and water (pH adjusted to 3.5 with orthophosphoric acid) in a 70:30 v/v ratio has been reported[4][7]. Another study utilized a gradient elution with 0.3% orthophosphoric acid in water (pH 3.0) and 0.1% formic acid in acetonitrile[1][2].
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed[4][7].
-
Detection: UV detection is typically performed at the maximum absorbance wavelength (λmax) of Deferasirox, which is around 245 nm, 248 nm, or 299 nm depending on the mobile phase composition[4][7][8][9].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the analysis of Deferasirox in complex biological matrices where low concentrations are expected.
Sample Preparation: Similar to HPLC, protein precipitation is a standard method for plasma samples. An aliquot of human plasma is treated with acetonitrile to precipitate proteins. The sample is then centrifuged, and the supernatant is analyzed[10][11]. The addition of a chelating agent like EDTA to the mobile phase and sample can be crucial to prevent the complexation of Deferasirox with ferric ions, which can interfere with the analysis[10][11].
Chromatographic Conditions:
-
Column: A C18 column, such as an ODS-C18, is commonly used for chromatographic separation[10][11].
-
Mobile Phase: A typical mobile phase consists of methanol and 0.1% formic acid containing 0.04 mM EDTA in an 80:20 v/v ratio[10][11]. A gradient of acetonitrile and formate buffer has also been used[12][13].
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection Mode: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Transitions: The precursor-to-product ion transition monitored for Deferasirox is commonly m/z 374.2 → 108.1[10][11]. An internal standard is used for accurate quantification.
Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the assay, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters of both methods based on published data.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Linearity Range | 1-6 µg/mL, 5-30 µg/mL, 0.25-70.00 µg/mL, 0.2-200 µg/L, 10.8-162 µg/mL | 0.04-40 µg/mL, 0.5-40 µg/mL | [1][2][3][4][6][7][10] |
| Correlation Coefficient (r²) | >0.999 | >0.99 | [6][7] |
| Limit of Detection (LOD) | 0.0028 µg/mL, 0.06 µg/L | Not explicitly stated, but generally lower than HPLC-UV | [3][8] |
| Limit of Quantification (LOQ) | 0.0087 µg/mL, 0.2 µg/L, 0.25 µg/mL | 0.04 µg/mL, 0.5 µg/mL | [1][2][3][8][10] |
| Accuracy (% Recovery) | Typically >97% | Not explicitly stated, but generally high | [6] |
| Precision (%RSD) | <2.0% | Intraday: <7.3%, Interday: <8.9% | [7][12] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Deferasirox using either HPLC or LC-MS/MS.
Caption: General workflow for Deferasirox quantification.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of Deferasirox.
HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for routine analysis in quality control laboratories and for the analysis of samples with relatively high concentrations of Deferasirox. Its simplicity and accessibility make it an attractive option for many laboratories.
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for applications requiring low detection limits, such as pharmacokinetic studies in biological matrices where the drug concentration may be very low. The high selectivity of MS/MS detection minimizes the risk of interference from matrix components, leading to more accurate and reliable results at trace levels.
The selection of the most appropriate method will ultimately depend on the specific analytical requirements, the nature of the samples being analyzed, and the available instrumentation and resources.
References
- 1. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 2. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 3. kums.ac.ir [kums.ac.ir]
- 4. sphinxsai.com [sphinxsai.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. academic.oup.com [academic.oup.com]
- 10. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Evaluating the Long-Term Efficacy and Safety of Deferasirox in Preclinical Models: A Comparative Guide
This guide provides a comprehensive comparison of the long-term efficacy and safety of Deferasirox with two other prominent iron chelators, Deferoxamine and Deferiprone, in preclinical models. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support informed decision-making in the field of iron chelation therapy.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of the efficacy and safety profiles of Deferasirox, Deferoxamine, and Deferiprone.
Table 1: Comparative Efficacy of Iron Chelators in Preclinical Models
| Parameter | Deferasirox (DFX) | Deferoxamine (DFO) | Deferiprone (DFP) | Preclinical Model | Duration of Study | Key Findings & Citations |
| Liver Iron Concentration (LIC) | Dose-dependent reduction. Doses of 20-30 mg/kg/day stabilize or reduce LIC.[1][2] A dose of 30 mg/kg/day led to a significant fall in LIC of 8.9 mg Fe/g dry weight over 1 year in a clinical study with findings applicable to preclinical rationale.[1] After 1 year of treatment, a mean reduction in LIC of 3.4 mg Fe/g dry weight was observed.[1] | Effective in reducing LIC.[3] Considered a standard for comparison. | Effective in reducing hepatic iron stores.[3] | Primarily rodent models of iron overload. | Varied, from weeks to over a year. | DFX shows comparable efficacy to DFO in reducing LIC.[1] DFP has also been shown to be effective.[3] |
| Serum Ferritin (SF) | Dose-dependent reduction. A dose of 20 mg/kg/day stabilizes SF levels, while 30-40 mg/kg/day reduces them.[1] A median reduction of 341 ng/mL was seen after 52 weeks in one study.[1] | Effective in reducing SF levels. | Shown to be effective at decreasing or stabilizing serum ferritin concentrations.[3] | Rodent models of iron overload. | Varied, from weeks to over a year. | DFX demonstrates a clear dose-response relationship in SF reduction.[1] |
| Cardiac Iron | Shown to decrease cardiac iron levels and prevent its accumulation. | Effective in reducing cardiac iron. | Considered to be particularly effective in removing iron from the heart. | Animal models with cardiac siderosis. | Long-term studies. | All three chelators show efficacy in managing cardiac iron, with DFP often highlighted for its cardiac iron removal properties. |
Table 2: Comparative Safety of Iron Chelators in Preclinical Models
| Parameter | Deferasirox (DFX) | Deferoxamine (DFO) | Deferiprone (DFP) | Preclinical Model | Key Findings & Citations |
| Renal Toxicity | A concern in some preclinical studies, with reports of non-progressive increases in serum creatinine.[1] Renal tubular toxicity has been noted, particularly in pediatric patients with low serum ferritin levels.[4] | Can cause a reversible acute decrease in glomerular filtration rate and renal plasma flow in dogs.[5] | Associated with renal toxicity.[6] | Rodent and canine models. | Renal function monitoring is crucial for all three chelators, with preclinical data suggesting a potential for renal effects. |
| Gastrointestinal Effects | Most common adverse events are transient gastrointestinal disturbances.[1][2] | Less frequently reported in preclinical studies compared to oral agents. | Can cause gastrointestinal disturbances.[7] | Various animal models. | Oral administration of DFX and DFP is associated with a higher incidence of gastrointestinal side effects. |
| Hepatic Effects | Elevations in liver enzyme levels have been observed.[1] | Generally well-tolerated by the liver. | Can lead to elevations in liver enzymes.[7] | Rodent models. | Monitoring of liver function is recommended for both DFX and DFP. |
| Other Toxicities | Skin rash is a common adverse event.[1][2] | Ototoxicity was investigated in chinchillas with no significant chronic effects noted.[8] | Associated with agranulocytosis and neutropenia, which are significant safety concerns.[7][9] Joint symptoms have also been reported.[7] | Various animal models. | Each chelator has a distinct profile of other potential toxicities that require careful monitoring. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these iron chelators are provided below.
Animal Model of Iron Overload
-
Objective: To induce a state of chronic iron overload in a preclinical model to evaluate the efficacy of iron chelators.
-
Model: Male Balb/c mice or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Administer iron dextran intraperitoneally (i.p.) or intravenously (i.v.). A common regimen is weekly i.p. injections of iron dextran (e.g., 200 mg/kg) for several weeks (e.g., 8 weeks).[10] Doses for i.v. administration in rats can range from 10 to 120 mg/kg body weight to induce varying degrees of iron overload.[11][12]
-
House the animals in a controlled environment with standard chow and water ad libitum.
-
Monitor the health of the animals regularly.
-
At the end of the induction period, confirm iron overload by measuring baseline serum ferritin and liver iron concentration in a subset of animals.
-
Measurement of Liver Iron Concentration (LIC)
-
Objective: To quantify the amount of iron accumulated in the liver tissue.
-
Method: Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
-
Procedure:
-
Euthanize the animal and perfuse the liver with saline to remove blood.
-
Excise a portion of the liver and record its wet weight.
-
Dry the liver sample to a constant weight in an oven (e.g., at 65°C for 48 hours) to determine the dry weight.
-
Digest the dried liver tissue using a mixture of nitric acid and perchloric acid.
-
Dilute the digested sample with deionized water to a known volume.
-
Analyze the iron concentration in the diluted sample using AAS or ICP-AES.
-
Express the results as micrograms or milligrams of iron per gram of dry liver tissue.
-
Measurement of Serum Ferritin (SF)
-
Objective: To determine the level of ferritin in the blood as an indirect marker of total body iron stores.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect blood from the animals via cardiac puncture or retro-orbital bleeding and allow it to clot.
-
Centrifuge the blood to separate the serum.
-
Use a commercially available mouse or rat ferritin ELISA kit.[5][13][14][15][16]
-
Follow the manufacturer's protocol, which typically involves:
-
Adding standards and diluted serum samples to a microplate pre-coated with anti-ferritin antibodies.
-
Incubating to allow ferritin to bind.
-
Washing the plate to remove unbound substances.
-
Adding a horseradish peroxidase (HRP)-conjugated anti-ferritin antibody and incubating.
-
Washing the plate again.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Calculate the ferritin concentration in the samples based on the standard curve.
-
Histopathological Evaluation of Liver Tissue
-
Objective: To assess tissue damage, iron deposition, and fibrosis in the liver.
-
Procedure:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Section the paraffin blocks (e.g., 4-5 μm thickness).
-
Perform the following staining procedures on separate sections:
-
Hematoxylin and Eosin (H&E) Staining: To visualize the general morphology and signs of inflammation and necrosis.[17][18][19][20][21]
-
Deparaffinize and rehydrate sections.
-
Stain with Hematoxylin (stains nuclei blue/purple).
-
Counterstain with Eosin (stains cytoplasm and extracellular matrix pink/red).
-
Dehydrate and mount.
-
-
Perls' Prussian Blue Staining: To detect ferric iron deposits.[4][22][23][24][25]
-
Deparaffinize and rehydrate sections.
-
Incubate sections in a solution of potassium ferrocyanide and hydrochloric acid. Ferric iron will react to form a blue precipitate (Prussian blue).
-
Counterstain with a suitable dye (e.g., Nuclear Fast Red).
-
Dehydrate and mount.
-
-
Masson's Trichrome Staining: To assess the degree of fibrosis by staining collagen.[20][26][27][28][29][30]
-
Deparaffinize and rehydrate sections.
-
Stain with an iron hematoxylin for nuclei (black).
-
Stain with a red dye (e.g., Biebrich scarlet-acid fuchsin) for cytoplasm and muscle.
-
Differentiate with phosphomolybdic/phosphotungstic acid.
-
Stain with a blue or green dye (e.g., Aniline blue or Light Green) for collagen.
-
Dehydrate and mount.
-
-
-
-
Citation: [4][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in iron metabolism and the proposed mechanisms of action of the evaluated iron chelators.
Caption: Iron metabolism within a hepatocyte and points of intervention for iron chelators.
Experimental Workflow
Caption: A general experimental workflow for evaluating iron chelators in preclinical models.
Logical Relationships in Iron Homeostasis Regulation
Caption: The central role of the hepcidin-ferroportin axis in regulating systemic iron homeostasis.
References
- 1. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of deferasirox chelation on liver iron and total body iron concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety and effectiveness of iron-chelation therapy with deferiprone for thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and effectiveness of long-term therapy with the oral iron chelator deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Long-term therapy with deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alpco.com [alpco.com]
- 14. eaglebio.com [eaglebio.com]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 18. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 19. mycetoma.edu.sd [mycetoma.edu.sd]
- 20. ueg.eu [ueg.eu]
- 21. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 22. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 23. Perl's stain | PPTX [slideshare.net]
- 24. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 25. m.youtube.com [m.youtube.com]
- 26. microbenotes.com [microbenotes.com]
- 27. stainsfile.com [stainsfile.com]
- 28. ihisto.io [ihisto.io]
- 29. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. urmc.rochester.edu [urmc.rochester.edu]
Comparative Analysis of Gene Expression Profiles in Myeloid Leukemia Cells Treated with Deferasirox and Deferoxamine
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the iron chelators Deferasirox (DFX) and Deferoxamine (DFO) on the transcriptome of cancer cells. This document provides a comparative analysis of their impact on gene expression, focusing on key signaling pathways, and includes detailed experimental protocols for replication and further investigation.
Iron chelators, initially developed for the treatment of iron overload, have garnered significant interest in oncology for their anti-proliferative effects. By depleting cancer cells of iron, a critical element for cell growth and DNA synthesis, these agents can induce cell cycle arrest and apoptosis. This guide focuses on two widely studied iron chelators, Deferasirox (DFX) and Deferoxamine (DFO), and their distinct effects on the gene expression profiles of myeloid leukemia cells.
Comparative Gene Expression Analysis
Treatment of the human chronic myelogenous leukemia cell line K562 with Deferasirox (DFX) leads to significant changes in gene expression. Analysis of the publicly available dataset GSE11670 reveals the upregulation of several key genes involved in cell cycle regulation, differentiation, and pathways related to iron metabolism and hypoxia.[1][2]
In contrast, Deferoxamine (DFO) is well-documented for its role in stabilizing the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein.[3][4][5][6] This stabilization leads to the transcriptional activation of HIF-1α target genes, which are involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions. Furthermore, studies have shown that DFO can increase the expression of the tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis, through a post-transcriptorial mechanism.[1]
The following table summarizes the differential expression of key genes in myeloid leukemia cells following treatment with DFX and DFO. The data for DFX is derived from the analysis of K562 cells, while the data for DFO is compiled from studies on various cancer cell lines, highlighting its established effects on HIF-1α and p53 target genes.
| Gene | Function | Deferasirox (DFX) - K562 Cells (Fold Change) | Deferoxamine (DFO) - Various Cancer Cells (Effect) |
| HIF-1α Pathway | |||
| HIF-1α | Transcription factor, master regulator of hypoxic response | - | Protein stabilization and increased activity[3][4][5][6] |
| VEGF | Angiogenesis | - | Upregulation[6] |
| GAP43 | Growth associated protein | - | Upregulation[6] |
| p53 Signaling Pathway | |||
| TP53 | Tumor suppressor | - | Increased protein expression[1] |
| CDKN1A (p21) | Cell cycle arrest | Upregulated | Upregulation (p53-dependent)[1] |
| GDF15 | Growth differentiation factor, stress response | Upregulated | Upregulation[3] |
| Other Iron-Responsive Genes | |||
| TFRC (TfR1) | Transferrin receptor 1, iron uptake | - | Downregulation[6] |
| DMT1 | Divalent metal transporter 1, iron uptake | - | Downregulation[6] |
Caption: Comparative effects of Deferasirox and Deferoxamine on key gene expression.
Signaling Pathways and Experimental Workflows
The differential effects of DFX and DFO on gene expression can be attributed to their distinct mechanisms of action at the cellular level, which in turn influence key signaling pathways.
Key Signaling Pathways
Iron chelation by both DFO and DFX leads to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis, thereby inducing cell cycle arrest. However, their impact on specific signaling pathways diverges. DFO's primary effect is the stabilization of HIF-1α, leading to a hypoxic response. In contrast, studies on DFX in myeloid leukemia cells point towards the upregulation of genes involved in cell cycle control and differentiation, such as CDKN1A (p21).[1] Both chelators have also been shown to influence the p53 signaling pathway, a critical axis in tumor suppression.[1][3][7][8][9]
Caption: Differential signaling pathways activated by Deferoxamine and Deferasirox.
Experimental Workflow
A typical workflow for comparing the gene expression profiles of cells treated with different iron chelators involves several key steps, from cell culture to data analysis.
Caption: A generalized workflow for comparative gene expression analysis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative analysis of gene expression in myeloid leukemia cells treated with DFO and DFX.
Cell Culture and Treatment
-
Cell Line: Human chronic myelogenous leukemia K562 cells are a suitable model.[7][8][9]
-
Culture Conditions: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Prepare stock solutions of Deferoxamine mesylate (DFO) and Deferasirox (DFX) in sterile, nuclease-free water or DMSO, respectively.
-
Treat cells with varying concentrations of DFO (e.g., 50-100 µM) and DFX (e.g., 20-50 µM) for 24 to 48 hours.[7][9] Include a vehicle-treated control group.
-
RNA Isolation
-
Harvesting: After the treatment period, harvest the cells by centrifugation.
-
Lysis: Lyse the cell pellet using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
-
Purification: Isolate total RNA using a standard phenol-chloroform extraction method or a column-based RNA purification kit according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
Gene Expression Analysis (Microarray)
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >7 is generally recommended for microarray analysis.
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers. Subsequently, synthesize second-strand cDNA. In vitro transcribe the double-stranded cDNA to generate biotin-labeled cRNA.
-
Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
-
Washing and Staining: Wash the microarray slide to remove non-specifically bound cRNA. Stain the hybridized array with a streptavidin-phycoerythrin conjugate.
-
Scanning and Data Acquisition: Scan the microarray slide using a high-resolution scanner to detect the fluorescent signals.
-
Data Analysis:
-
Perform background correction, normalization, and summarization of the raw data.
-
Identify differentially expressed genes between the treated and control groups using statistical tests (e.g., t-test or ANOVA) with a defined fold-change and p-value cutoff (e.g., >1.5-fold change and p < 0.05).
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
References
- 1. Iron deprivation results in an increase in p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of the Erythroid Differentiation of K562 Cells Is Coupled with Changes in the Inter-Chromosomal Contacts of rDNA Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Deferoxamine induces apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic inhibitory effects of deferasirox in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562 - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Assessment of Deferasirox and Novel Iron Chelators in Development
For Researchers, Scientists, and Drug Development Professionals
Chronic iron overload, a consequence of regular blood transfusions for conditions like β-thalassemia and myelodysplastic syndromes, poses a significant risk of organ damage. For years, Deferasirox has been a cornerstone of oral iron chelation therapy. However, the landscape of iron chelation is evolving, with several novel agents in development that promise alternative mechanisms of action and potentially improved safety and efficacy profiles. This guide provides a side-by-side assessment of Deferasirox and emerging iron chelators, supported by available experimental data, to inform research and development in this critical therapeutic area.
Overview of Compared Iron Chelators
This guide focuses on a comparative analysis of Deferasirox against a new generation of iron-chelating agents and iron metabolism modulators:
-
Deferasirox: An established oral iron chelator that forms a stable 2:1 complex with ferric iron (Fe³⁺), which is then primarily excreted in the feces.[1][2] It is a tridentate ligand that effectively binds iron, reducing toxic labile plasma iron (LPI) and non-transferrin-bound iron (NTBI).[1][2]
-
Deferitrin: A novel, orally available tridentate iron chelator that was in early clinical development.[3] Preclinical studies indicated that it promotes iron excretion mainly through the fecal route.[3] However, its clinical development was discontinued.[3]
-
Rusfertide (PTG-300): A hepcidin mimetic. Hepcidin is the master regulator of iron homeostasis. By mimicking hepcidin, Rusfertide blocks ferroportin, the sole iron exporter on enterocytes and macrophages, thereby reducing iron absorption and release into the circulation.
-
Vamifeport (VIT-2763): An oral ferroportin inhibitor. Similar to hepcidin mimetics, it directly targets and inhibits ferroportin to control iron release into the plasma.[4]
-
M30 and HLA20: Multifunctional, brain-permeable iron chelators with neuroprotective properties. They contain an iron-chelating moiety and other functional groups designed to combat oxidative stress.[5]
-
Dp44mT: A di-2-pyridylketone thiosemicarbazone with potent anti-tumor activity. Its mechanism involves the chelation of both iron and copper, leading to the generation of reactive oxygen species (ROS) and lysosomal-mediated cell death.[6]
Comparative Data
The following tables summarize the available quantitative data for Deferasirox and the novel iron chelators. Direct head-to-head comparative studies for all agents are limited; therefore, data from individual studies are presented.
Table 1: Preclinical Efficacy of Iron Chelators in Animal Models of Iron Overload
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Deferasirox | Iron-overloaded gerbils | 100 mg/kg/day, p.o. for 3 months | 23.5% decrease in cardiac iron concentration (p < 0.05) | [7] |
| Deferasirox | Iron-overloaded rats | 50-100 mg/kg, p.o. | High iron excretion efficiency (18%) | [8] |
| Vamifeport (VIT-2763) & Deferasirox | Hbbth3/+ mice (β-thalassemia model) | Vamifeport: Not specified; Deferasirox: Not specified | Vamifeport decreased serum iron but not liver iron. Deferasirox decreased liver iron but not serum iron. Combination therapy showed complementary effects. | [4] |
Table 2: Clinical Efficacy of Deferasirox and Novel Iron Chelators
| Compound | Study Population | Key Efficacy Endpoints | Results | Reference |
| Deferasirox | β-thalassemia patients | Change in Liver Iron Concentration (LIC) | Dose-dependent reduction in LIC, comparable to deferoxamine. | [3] |
| Deferasirox | Transfusion-dependent anemia patients | Change in Serum Ferritin | Significant reduction in serum ferritin over one year. | [3] |
| Deferitrin | β-thalassemia patients (Phase I) | Iron Excretion | Dose-related increase in fecal iron excretion. | [3] |
| Rusfertide | Polycythemia Vera patients (Phase II) | Hematocrit Control & Phlebotomy Needs | Eliminated the need for phlebotomies and maintained hematocrit levels. | [9] |
Table 3: Safety and Tolerability Profile
| Compound | Common Adverse Events | Serious Adverse Events | Reference |
| Deferasirox | Nausea, vomiting, diarrhea, abdominal pain, skin rash, non-progressive increase in serum creatinine.[10] | Renal and hepatic impairment, gastrointestinal hemorrhage.[11] | [10][11] |
| Deferitrin | Generally well-tolerated in early trials. | None reported in early trials. | [3] |
| Rusfertide | Injection site reactions (erythema, pruritus). | Myocardial infarction, fatigue, increased platelet count (Grade 3 in a small percentage of patients). | [4] |
| Vamifeport (VIT-2763) | Not yet extensively reported in clinical trials. | Not yet reported in clinical trials. | |
| M30 / HLA20 | Reported as non-toxic in preclinical models. | Not applicable (preclinical). | [5] |
| Dp44mT | Toxicity observed with oral administration in preclinical models. | Not applicable (preclinical). | [12] |
Signaling Pathways and Experimental Workflows
Hepcidin Regulatory Pathway
The hepcidin-ferroportin axis is a central control point for systemic iron homeostasis and a key target for novel iron chelators. Hepcidin expression is regulated by multiple signals, including body iron stores, inflammation, and erythropoietic drive.
Experimental Workflow for Assessing Iron Chelator Efficacy
A typical preclinical workflow to evaluate the efficacy of a novel iron chelator involves inducing iron overload in an animal model, followed by treatment and subsequent analysis of iron levels in various tissues and serum.
Detailed Experimental Protocols
In Vitro Ferrous Ion-Chelating (FIC) Assay using Ferrozine
This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺), preventing the formation of a colored complex with ferrozine.
-
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of this complex is inhibited, leading to a decrease in absorbance.[11]
-
Reagents:
-
Procedure:
-
In a microplate well or cuvette, mix the test sample (e.g., 1 mL) with methanol (e.g., 1 mL) and FeCl₂ solution (e.g., 0.1 mL).[11]
-
Initiate the reaction by adding the ferrozine solution (e.g., 0.2 mL).[11]
-
Incubate the mixture at room temperature for 10 minutes.[11]
-
Measure the absorbance at 562 nm.[11]
-
A blank is prepared using the solvent instead of the test sample.[11]
-
-
Calculation: The percentage of ferrous ion-chelating activity is calculated as: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100
In Vivo Induction of Iron Overload in Mice
This protocol describes a common method for inducing iron overload in mice using intraperitoneal injections of iron dextran.
-
Materials:
-
Iron dextran solution (e.g., 100 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Dosage Calculation: A common dosage to induce significant iron overload is 100-200 mg/kg of iron dextran administered intraperitoneally (i.p.).[14] This total dose can be administered as a single injection or divided into multiple injections over a period of time (e.g., once a week for 8 weeks).[15]
-
Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse appropriately.
-
Administer the iron dextran solution via i.p. injection.
-
-
Monitoring: Regularly monitor the animals for any signs of distress or adverse reactions.
-
Confirmation of Iron Overload: After the induction period, iron overload can be confirmed by measuring serum ferritin, transferrin saturation, and liver iron concentration.
-
Quantification of Non-Transferrin-Bound Iron (NTBI) by HPLC
This method involves the chelation of NTBI with nitrilotriacetic acid (NTA), followed by ultrafiltration and quantification using high-performance liquid chromatography (HPLC).
-
Principle: NTA is a weak chelator that binds to NTBI. The Fe-NTA complex is then separated from protein-bound iron by ultrafiltration. The iron in the ultrafiltrate is quantified by HPLC after post-column derivatization with a strong, colored chelator.[2][16]
-
Sample Preparation:
-
Collect blood in a tube without anticoagulants and allow it to clot.
-
Centrifuge to separate the serum.
-
To the serum, add a solution of NTA to chelate the NTBI.
-
Incubate the mixture.
-
Separate the Fe-NTA complex from proteins by ultrafiltration.[2]
-
-
HPLC Analysis:
-
Inject the ultrafiltrate into an HPLC system.
-
The Fe-NTA complex is separated on a suitable column.
-
Post-column, a derivatizing agent is added to form a colored iron complex that can be detected by a UV-Vis detector.[2]
-
-
Quantification: The concentration of NTBI is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of iron.[16]
Measurement of Labile Plasma Iron (LPI) by Flow Cytometry
This assay measures the redox-active component of NTBI.
-
Principle: LPI can catalyze the formation of reactive oxygen species (ROS), which can be detected by a fluorescent probe like calcein-AM. Calcein's fluorescence is quenched by iron. The addition of a strong iron chelator removes the iron from calcein, resulting in an increase in fluorescence, which is proportional to the amount of LPI.[8]
-
Procedure:
-
Load cells (e.g., peripheral blood mononuclear cells) with calcein-AM.[8]
-
Wash the cells to remove excess dye.
-
Incubate one aliquot of cells with a strong iron chelator (e.g., Deferiprone) and another aliquot without the chelator.[8]
-
Analyze the fluorescence of the cell populations using a flow cytometer.
-
-
Calculation: The LPI is determined from the increase in calcein fluorescence in the presence of the iron chelator compared to the untreated cells.[8]
Quantification of Liver Iron Concentration (LIC) by T2* MRI
T2* magnetic resonance imaging (MRI) is a non-invasive method to quantify tissue iron content.
-
Principle: Iron deposition in tissues causes a local magnetic field inhomogeneity, which leads to a rapid decay of the T2* relaxation time. The T2* value is inversely proportional to the tissue iron concentration.[17][18]
-
Protocol:
-
A multi-echo gradient-echo sequence is used to acquire images at several different echo times (TEs).[17]
-
A region of interest (ROI) is drawn in the liver parenchyma, avoiding large blood vessels.
-
The signal intensity within the ROI is measured at each TE.
-
The T2* value is calculated by fitting the signal decay curve to a mono-exponential or bi-exponential decay model.[17]
-
-
Calibration: The calculated T2* value is converted to liver iron concentration (mg Fe/g dry weight) using a validated calibration curve.[17]
Serum Ferritin and Hepcidin Quantification by ELISA
Enzyme-linked immunosorbent assays (ELISAs) are used for the quantitative measurement of serum ferritin and hepcidin.
-
Principle: These are typically sandwich ELISAs. A capture antibody specific for the target protein (ferritin or hepcidin) is coated onto the wells of a microplate. The sample is added, and the target protein binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added and binds to a different epitope on the target protein. A substrate for the enzyme is added, and the resulting color change is proportional to the concentration of the target protein.[19][20]
-
General Procedure:
-
Add standards, controls, and samples to the antibody-coated microplate wells. Incubate.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody. Incubate.
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[20]
-
-
Quantification: The concentration of ferritin or hepcidin in the samples is determined by interpolating their absorbance values from a standard curve generated using known concentrations of the protein.
Conclusion
Deferasirox remains a vital tool in the management of chronic iron overload. However, the development of novel agents targeting different aspects of iron metabolism, such as the hepcidin-ferroportin axis, offers exciting new therapeutic possibilities. Rusfertide and Vamifeport, by modulating iron absorption and recycling, represent a paradigm shift from simple chelation. The multifunctional chelators M30, HLA20, and Dp44mT, while still in early development for iron overload-related conditions, highlight the potential for tissue-specific and disease-modifying iron chelation strategies.
For researchers, the continued investigation of these novel agents, both as monotherapies and in combination with existing chelators, is crucial. The detailed experimental protocols provided in this guide offer a starting point for the preclinical and clinical evaluation of the next generation of iron chelators. As more direct comparative data becomes available, a clearer picture of the relative efficacy and safety of these emerging therapies will inform their potential role in clinical practice.
References
- 1. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 2. A direct method for quantification of non-transferrin-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]
- 6. bioworlde.com [bioworlde.com]
- 7. abbkine.com [abbkine.com]
- 8. Flow cytometry measurement of the labile iron pool in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novamedline.com [novamedline.com]
- 10. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Ferrous Ion-chelating Activity [protocols.io]
- 14. ashpublications.org [ashpublications.org]
- 15. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved quantification for non-transferrin-bound iron measurement using high-performance liquid chromatography by reducing iron contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Protocol optimization for cardiac and liver iron content assessment using MRI: What sequence should I use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hoelzel-biotech.com [hoelzel-biotech.com]
- 20. cloud-clone.com [cloud-clone.com]
Safety Operating Guide
Safe Disposal of Deferasirox: A Procedural Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Deferasirox, an iron chelating agent. This document outlines immediate safety and logistical information to ensure compliant and safe handling of Deferasirox waste.
Deferasirox, a potent iron chelator, requires careful management not only in its experimental application but also in its disposal. Due to its classification as a substance harmful to aquatic life with long-lasting effects, and a suspected reproductive toxin, adherence to strict disposal protocols is paramount to protect both personnel and the environment.[1][2][3] This guide provides a step-by-step approach to the safe disposal of Deferasirox in a laboratory setting.
Hazard Profile of Deferasirox
Understanding the hazards associated with Deferasirox is the first step in ensuring safe handling and disposal. The following table summarizes the key health and environmental hazards.
| Hazard Category | Description | GHS Classification |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Acute Tox. 4 (Oral)[4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Skin Irrit. 2[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Eye Irrit. 2A[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | STOT SE 3[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | Repr. 2[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1][2][3] | Aquatic Acute 1, Aquatic Chronic 1[1][2] |
Step-by-Step Disposal Protocol for Deferasirox Waste
The proper disposal of Deferasirox waste is governed by a series of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for "cradle-to-grave" management of hazardous waste.[6][7] The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
1. Waste Identification and Segregation:
-
Initial Assessment: At the point of generation, determine if the Deferasirox waste is hazardous. Under RCRA, it is the responsibility of the waste generator to make this determination.[4] Given its aquatic toxicity, Deferasirox-containing waste is likely to be classified as hazardous.
-
Segregation: Do not mix Deferasirox waste with non-hazardous waste. Use dedicated, clearly labeled waste containers.[7]
2. Personal Protective Equipment (PPE):
-
Before handling Deferasirox waste, ensure you are wearing appropriate PPE, including:
3. Waste Collection and Containerization:
-
Solid Waste:
-
Collect solid Deferasirox waste (e.g., unused powder, contaminated lab consumables) in a designated, leak-proof, and sealable container.
-
For RCRA hazardous pharmaceutical waste, a black container is often used.[7]
-
-
Liquid Waste:
-
Collect liquid waste containing Deferasirox in a compatible, sealed container.
-
Avoid overfilling containers.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the name "Deferasirox," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
4. Storage:
-
Store Deferasirox waste in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
-
Storage should be in a location that minimizes the risk of spills and environmental release.
5. Disposal:
-
Prohibited Disposal Methods:
-
Approved Disposal:
6. Spill Management:
-
In the event of a spill, contain the material to prevent it from entering drains or waterways.[4]
-
Wear appropriate PPE and clean up the spill using absorbent materials.
-
Collect the contaminated materials in a sealed container and dispose of it as hazardous waste.[8]
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Logical Workflow for Deferasirox Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Deferasirox waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of Deferasirox waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. camberpharma.com [camberpharma.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. dykema.com [dykema.com]
- 11. medkoo.com [medkoo.com]
Personal protective equipment for handling Deferasirox (Fe3+ chelate)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Deferasirox, an iron chelator. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Deferasirox presents several health hazards that necessitate the use of appropriate PPE. It is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, and may lead to respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.
The following table summarizes the required PPE for handling Deferasirox.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves. While specific breakthrough time data for Deferasirox is not readily available, nitrile or butyl rubber gloves are generally recommended for handling solid chemicals. It is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times and to change gloves immediately if contamination is suspected. |
| Eye Protection | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations. |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH-approved respirator should be used when engineering controls are not sufficient to control airborne levels, or as a precaution. The type of respirator will depend on the potential for airborne exposure. |
| Body Protection | Laboratory coat | A lab coat should be worn to protect street clothing and skin from contamination. |
Operational Plan: Safe Handling Procedures
Safe handling of Deferasirox involves a combination of engineering controls, good work practices, and the correct use of PPE.
Engineering Controls:
-
Ventilation: Ensure good ventilation and exhaustion at the workplace.[1]
-
Fume Hood: Whenever possible, handle Deferasirox in a laboratory hood to minimize inhalation exposure.[2][3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Confirm that the work area is clean and that a safety shower and eye wash station are accessible.
-
Weighing and Transferring:
-
Perform these operations in a designated area, preferably within a chemical fume hood, to control dust.
-
Avoid raising and breathing dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
-
In Case of Accidental Contact:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Inhalation: Move to fresh air. If required, provide artificial respiration.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Disposal Plan
Deferasirox is classified as hazardous waste and is very toxic to aquatic life.[1][2] Therefore, it must be disposed of in accordance with local, regional, and national regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all Deferasirox waste, including contaminated gloves, weighing paper, and other disposable materials, in a clearly labeled, sealed container for chemical waste.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.
Disposal Protocol:
-
Containment: Place all Deferasirox waste in a designated and properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents (Deferasirox).
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of Deferasirox down the drain or in the regular trash.[1]
Experimental Workflow for Safe Deferasirox Handling
The following diagram illustrates the logical workflow for safely handling and disposing of Deferasirox in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
